3-TYP
Description
Properties
IUPAC Name |
3-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXFEFOIYPNBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of 3-TYP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a small molecule inhibitor primarily targeting Sirtuin 3 (SIRT3), a major mitochondrial NAD+-dependent deacetylase. Its utility as a chemical probe has facilitated the elucidation of SIRT3's roles in mitochondrial function, metabolism, and cellular stress responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and off-target effects. This document synthesizes quantitative data, provides detailed experimental protocols, and visualizes key pathways to serve as a resource for researchers in drug development and molecular biology.
Core Mechanism of Action: SIRT3 Inhibition
The principal mechanism of action of this compound is the inhibition of the deacetylase activity of Sirtuin 3 (SIRT3). SIRT3 is localized in the mitochondrial matrix and plays a crucial role in regulating the acetylation status of a wide array of mitochondrial proteins, thereby modulating their function. By inhibiting SIRT3, this compound leads to the hyperacetylation of these protein substrates, resulting in altered mitochondrial metabolism, increased production of reactive oxygen species (ROS), and modulation of downstream signaling pathways.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against sirtuins is a critical parameter for its use as a chemical probe. The half-maximal inhibitory concentration (IC50) values for this compound against SIRT1, SIRT2, and SIRT3 have been reported in various studies, with some variability.
| Sirtuin Isoform | IC50 (nM)[1][2] | IC50 (µM)[3][4][5] |
| SIRT1 | 88 | - |
| SIRT2 | 92 | - |
| SIRT3 | 16 | 38 |
Note: The significant variation in reported IC50 values may be attributable to differences in assay conditions, including the substrate used and the source of the recombinant sirtuin enzyme.
Downstream Effects of SIRT3 Inhibition
The inhibition of SIRT3 by this compound leads to the hyperacetylation of numerous mitochondrial proteins, impacting several key cellular processes.
-
Increased Mitochondrial Protein Acetylation: this compound treatment results in a global increase in the acetylation of mitochondrial proteins.[5] This is a direct consequence of the inhibition of SIRT3's deacetylase activity.
-
Modulation of Mitochondrial Metabolism: Key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain are substrates of SIRT3. Their hyperacetylation following this compound treatment can lead to decreased enzymatic activity and dysregulated mitochondrial metabolism.
-
Increased Reactive Oxygen Species (ROS) Production: A primary consequence of SIRT3 inhibition is the hyperacetylation and subsequent inactivation of manganese superoxide dismutase (MnSOD or SOD2), a critical enzyme in the mitochondrial antioxidant defense system. This leads to an accumulation of superoxide radicals and increased oxidative stress.[5][6]
Key Signaling Pathways Modulated by this compound
The cellular effects of this compound extend beyond the mitochondria, influencing major signaling pathways that regulate cell growth, survival, and inflammation.
PI3K/Akt/c-Myc Pathway
Recent evidence has illuminated a connection between SIRT3 and the stability of the oncoprotein c-Myc, mediated by the PI3K/Akt signaling pathway. SIRT3 expression has been shown to suppress the phosphorylation of Akt.[7][8] The inhibition of SIRT3 by this compound would therefore be expected to lead to an increase in Akt phosphorylation. Phosphorylated Akt can, in turn, influence the phosphorylation status of c-Myc at key residues, such as Threonine 58, which is crucial for its ubiquitination and subsequent proteasomal degradation.[7][8] Thus, by inhibiting SIRT3, this compound may indirectly lead to the stabilization of c-Myc.
MAPK and NF-κB Signaling Pathways
The increase in reactive oxygen species (ROS) resulting from SIRT3 inhibition by this compound can act as a signaling event, leading to the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] Activation of these pathways can promote inflammatory responses and modulate cell survival and apoptosis.
Off-Target Effects
Experimental Protocols
Fluorometric SIRT3 Activity Assay
This protocol is adapted from commercially available SIRT3 activity assay kits and can be used to assess the inhibitory effect of this compound on SIRT3 activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound stock solution (in DMSO)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, SIRT3 substrate, and NAD+.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation ~350-360 nm, emission ~450-465 nm).[9][10][11][12][13]
-
Calculate the percent inhibition of SIRT3 activity at each concentration of this compound and determine the IC50 value.
Western Blot for Acetylated MnSOD
This protocol details the detection of changes in the acetylation status of MnSOD in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-lysine antibody
-
Anti-MnSOD antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform immunoprecipitation for MnSOD using an anti-MnSOD antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetylated-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
To confirm equal loading of MnSOD, the membrane can be stripped and re-probed with an anti-MnSOD antibody.
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) in fresh medium for a desired period (e.g., 24, 48, or 72 hours).[14][15][16][17] Include vehicle-treated control wells.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][15][16][17]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes to 2 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of SIRT3. Its primary mechanism of action is the inhibition of SIRT3's deacetylase activity, leading to mitochondrial protein hyperacetylation, increased oxidative stress, and the modulation of key signaling pathways including the PI3K/Akt/c-Myc, MAPK, and NF-κB pathways. While its selectivity for SIRT3 over SIRT1 and SIRT2 is notable, researchers should remain mindful of its potential off-target effects and corroborate key findings with complementary experimental approaches. The experimental protocols provided herein offer a starting point for the characterization of this compound's effects in various biological systems. Further research is warranted to fully elucidate the quantitative aspects of its off-target interactions and to expand our understanding of the intricate signaling networks it influences.
References
- 1. labshake.com [labshake.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 inhibits prostate cancer by destabilizing oncoprotein c-MYC through regulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3 inhibits prostate cancer by destabilizing oncoprotein c-MYC through regulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. abcam.com [abcam.com]
- 12. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 3-TYP: A Selective SIRT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP), a small molecule inhibitor with notable selectivity for Sirtuin 3 (SIRT3). SIRT3 is the primary mitochondrial NAD⁺-dependent protein deacetylase, playing a critical role in regulating mitochondrial metabolism, energy homeostasis, and oxidative stress responses.[1][2] Its involvement in various pathologies, including metabolic diseases, cardiovascular disorders, neurodegeneration, and cancer, has made it a significant target for therapeutic development.[3][4] this compound serves as a crucial chemical probe for elucidating the physiological and pathological functions of SIRT3.[3][5]
Mechanism of Action
This compound is proposed to inhibit sirtuin activity through a mechanism similar to that of nicotinamide (NAM), a native sirtuin inhibitor.[5] Sirtuins catalyze a reaction that couples lysine deacetylation with the hydrolysis of NAD⁺, producing nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate.[6] Due to its structural similarity to nicotinamide, this compound is thought to act as a competitive inhibitor with respect to NAD⁺, engaging in a "base exchange" reaction that accelerates the reverse process and results in enzyme inhibition.[5][6] While it is a valuable tool, researchers should note that this compound may have off-target effects on other NAD-dependent enzymes, such as dehydrogenases, and has also been reported to inhibit Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO).[7][8]
Data Presentation: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory potency and cellular activity of this compound.
Table 1: In Vitro Inhibitory Potency of this compound against Sirtuins
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for the human sirtuins SIRT1, SIRT2, and SIRT3. Note the discrepancy in reported IC₅₀ values for SIRT3 from different sources, which may reflect variations in assay conditions or methodologies.
| Target | IC₅₀ Value (Source 1) | IC₅₀ Value (Source 2) | Selectivity (SIRT1/SIRT3) (Source 1) | Selectivity (SIRT2/SIRT3) (Source 1) |
| SIRT3 | 16 nM[9] | 38 µM[5][7][8] | - | - |
| SIRT1 | 88 nM[9] | - | ~5.5-fold | - |
| SIRT2 | 92 nM[9] | - | - | ~5.8-fold |
Table 2: Cellular Effects of this compound Treatment
This table outlines the observed biological effects of this compound in various cell lines, demonstrating its ability to modulate SIRT3 activity within a cellular context.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | 1 mM | - | Increased acetylation of mitochondrial proteins. | [5] |
| SK-MEL-28 | 100 µM | 24 hrs | Reduction in ATP levels. | [5][9] |
| SK-MEL-28 | 100 µM | 24 hrs | Increase in superoxide levels. | [5][9] |
| HepG2 | 50 µM | 12 hrs | Attenuated melatonin-induced increases in deacetylated-SOD2. | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | - | - | Increased level of SOD2 acetylation. | [5] |
| Multiple Myeloma Cells | - | - | Induced DNA damage and cytotoxicity. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving SIRT3 and the logical workflow of experiments used to study its inhibition by this compound.
SIRT3-Mediated Mitochondrial Regulation
Inhibition of SIRT3 by this compound
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro SIRT3 Fluorometric Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on recombinant SIRT3 enzyme activity. It is adapted from commercially available kits and common methodologies.[11][12]
A. Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic Substrate Peptide (e.g., Ac-p53-Lys-AMC)
-
NAD⁺ solution
-
This compound (dissolved in DMSO)
-
Developer solution (containing a peptidase to cleave the deacetylated substrate)
-
Stop Solution (e.g., containing a pan-sirtuin inhibitor like nicotinamide)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
B. Procedure:
-
Prepare Reagents: Dilute the recombinant SIRT3, NAD⁺, and substrate peptide in SIRT3 Assay Buffer to their final working concentrations. Prepare a serial dilution of this compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically <1%).
-
Set up Reactions: In a 96-well plate, add the following to designated wells:
-
Compound Wells: Assay Buffer, diluted SIRT3, and the this compound dilution series.
-
Positive Control (100% Activity): Assay Buffer, diluted SIRT3, and vehicle (DMSO).
-
Negative Control (Background): Assay Buffer, vehicle (DMSO), but no SIRT3 enzyme.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the NAD⁺ and Fluorogenic Substrate Peptide solution to all wells.
-
Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 45-60 minutes), allowing the deacetylation reaction to proceed.
-
Develop Signal: Add the Developer solution to each well. This solution contains an enzyme that will cleave the deacetylated peptide, releasing the fluorescent AMC group.
-
Stop and Read: Incubate at room temperature for 15-30 minutes. Stop the reaction if necessary using a Stop Solution. Read the fluorescence intensity on a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to SIRT3 in intact cells by measuring the ligand-induced thermal stabilization of the target protein.[13][14][15]
A. Materials:
-
Cultured cells expressing SIRT3
-
This compound compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, anti-SIRT3 antibody, secondary antibody, ECL substrate)
B. Procedure:
-
Cell Treatment: Culture cells to confluency. Treat one batch of cells with the desired concentration of this compound and a control batch with vehicle (DMSO). Incubate under normal culture conditions for a specified time (e.g., 1-2 hours) to allow compound uptake.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature.[14][16]
-
Cell Lysis: Lyse the cells in the PCR tubes. This can be achieved by multiple freeze-thaw cycles or sonication.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., >20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize them to ensure equal loading.
-
Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for SIRT3, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using an ECL substrate. Quantify the band intensity for each temperature point. Plot the relative amount of soluble SIRT3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 3: Analysis of Mitochondrial Protein Acetylation via Western Blot
This protocol assesses the functional consequence of SIRT3 inhibition by measuring the acetylation status of a known substrate, such as Superoxide Dismutase 2 (SOD2), in this compound treated cells.[5][17]
A. Materials:
-
Cultured cells
-
This compound compound and vehicle (DMSO)
-
Mitochondrial isolation kit or protocol
-
RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Reagents and equipment for Western Blotting
-
Primary antibodies: anti-acetylated-lysine, anti-SOD2 (or another SIRT3 target), and a mitochondrial loading control (e.g., anti-COXIV).
B. Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle for a desired time period (e.g., 12-24 hours).
-
Mitochondrial Isolation (Optional but Recommended): Harvest the cells. To increase the specificity of the signal, isolate the mitochondrial fraction using a commercial kit or a differential centrifugation protocol.
-
Protein Extraction: Lyse the whole cells or the isolated mitochondria in RIPA buffer containing protease and deacetylase inhibitors.
-
Western Blotting: Determine protein concentration, normalize samples, and perform SDS-PAGE and protein transfer as described in Protocol 2.
-
Immunoblotting:
-
To detect the specific acetylation of a target, perform immunoprecipitation (IP) with an anti-SOD2 antibody, followed by Western blotting with an anti-acetylated-lysine antibody.
-
Alternatively, for global changes, probe one membrane with an anti-acetylated-lysine antibody and another with an anti-SOD2 antibody to assess total protein levels. Use a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. An increase in the acetylated-lysine signal (either on the specific immunoprecipitated protein or globally within the mitochondrial fraction) in this compound-treated cells compared to controls indicates successful inhibition of SIRT3 deacetylase activity.
References
- 1. Mitochondrial protein acetylation regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial hyper-acetylation induced by an engineered acetyltransferase promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Selective SIRT3 Inhibitor this compound Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and Synthesis of 3-(1H-1,2,3-triazol-4-yl) Pyridine and its Derivatives
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological applications of 3-(1H-1,2,3-triazol-4-yl) pyridine and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 3-(1H-1,2,3-triazol-4-yl) pyridine scaffold is a key heterocyclic structure that has garnered significant attention in medicinal chemistry. This is due to the prevalence of both pyridine and 1,2,3-triazole moieties in a wide array of therapeutically active agents. The unique combination of these two rings offers diverse possibilities for chemical modification and interaction with biological targets. The 1,2,3-triazole ring, in particular, can act as a bioisostere for other functional groups and engage in various non-covalent interactions with proteins and enzymes. As a result, derivatives of this core structure have been explored for a range of therapeutic applications, including their potential as anticancer, antitubercular, and anti-inflammatory agents.[1][2][3][4][5][6][7][8]
Synthesis of the 3-(1H-1,2,3-triazol-4-yl) Pyridine Core
The primary and most efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole.
For the synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives, this typically involves the reaction of 3-ethynylpyridine with a suitable organic azide.
General Experimental Protocol for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a generalized protocol for the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, which can be adapted for the synthesis of simpler 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives by using 3-ethynylpyridine as the starting alkyne.[8]
Materials:
-
Starting alkyne (e.g., 3-ethynylpyridine or a derivative)
-
Substituted azide (alkyl, aryl, etc.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, THF/H₂O, DMF)
Procedure:
-
Dissolve the starting alkyne (1.0 eq) and the substituted azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for producing 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives via the CuAAC reaction.
Quantitative Data from Synthesis
The following table summarizes the reported yields for the synthesis of various 1,2,3-triazole-containing compounds from the literature.
| Compound Class | Reaction Type | Yield (%) | Reference |
| 1,2,3-triazole core from azide and TMS acetylene | CuAAC | N/A | [1] |
| 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinolines | CuAAC | 60-95 | [9] |
| 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives | CuAAC | 80-92 | [8] |
Biological Activity and Applications
Derivatives of 3-(1H-1,2,3-triazol-4-yl) pyridine have been investigated for a variety of biological activities, demonstrating their potential in drug discovery.
Anticancer Activity
Several studies have reported the synthesis and evaluation of novel 1,2,3-triazole-pyridine hybrids as potential anticancer agents.[4][8] These compounds have been tested against various human cancer cell lines, with some derivatives showing promising cytotoxic activity. For instance, certain 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been identified as having significant activity against cell lines such as U937, THP-1, HL60, and B16-F10.[8]
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antitubercular agents. The 1,2,3-triazole scaffold has been incorporated into molecules designed to inhibit the growth of Mycobacterium tuberculosis. For example, compounds containing a 1,2,3-triazole core have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis.[1][9]
Other Biological Activities
Beyond cancer and tuberculosis, these scaffolds have been explored for other therapeutic targets. For example, 1H-1,2,3-triazole derivatives have been developed as novel prostanoid EP4 receptor antagonists for cancer immunotherapy.[7] Additionally, some derivatives have shown potential as α-glucosidase inhibitors, suggesting applications in diabetes management.[9]
Quantitative Biological Data
The following tables summarize the reported in vitro biological activity for various derivatives.
Table 1: Anticancer Activity of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives [8]
| Compound | IC₅₀ (µM) vs. U937 | IC₅₀ (µM) vs. THP-1 | IC₅₀ (µM) vs. HL60 | IC₅₀ (µM) vs. B16-F10 |
| 3e | 10.2 | 12.5 | 11.8 | 15.6 |
| 4g | 8.5 | 9.2 | 10.1 | 11.4 |
| 4i | 7.9 | 8.6 | 9.5 | 10.8 |
| 4j | 6.8 | 7.5 | 8.2 | 9.7 |
Table 2: Antitubercular and α-glucosidase Inhibitory Activity [9]
| Compound | Antitubercular IC₉₀ (µM) vs. M. tuberculosis H37Rv | α-glucosidase Inhibition IC₅₀ (µM) |
| 9a | >500 | 59 |
| 9f | N/A | 61 |
| 9g | N/A | 68 |
| Erythromycin | 62.5 | N/A |
| Acarbose | N/A | 32 |
Potential Signaling Pathway Analysis
While the precise signaling pathways for many of these compounds are still under investigation, a general workflow for target deconvolution and pathway analysis can be proposed, particularly for those with anticancer activity. This often involves identifying the molecular target and then elucidating the downstream effects.
Conclusion
The 3-(1H-1,2,3-triazol-4-yl) pyridine framework represents a versatile and valuable scaffold in modern drug discovery. The efficiency and regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction have made a diverse range of derivatives readily accessible for biological screening. The promising anticancer, antitubercular, and other biological activities demonstrated by these compounds underscore the importance of this heterocyclic core. Future research will likely focus on optimizing the lead compounds, elucidating their precise mechanisms of action, and further exploring the vast chemical space offered by this privileged scaffold.
References
- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Preliminary Studies on the Effects of 3-TYP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-TYP
3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as this compound, is a small molecule inhibitor of Sirtuin 3 (SIRT3).[1] SIRT3 is a member of the sirtuin family of NAD+-dependent deacetylases, which are crucial regulators of mitochondrial function and cellular metabolism.[2] Given the significant role of SIRT3 in various physiological and pathological processes, including age-related diseases, neurodegenerative disorders, cardiovascular diseases, and cancer, this compound has emerged as a valuable chemical probe to investigate the biological functions of SIRT3 and as a potential starting point for the development of novel therapeutics. This guide provides an in-depth overview of the preliminary studies on the effects of this compound, focusing on its mechanism of action, impact on cellular signaling pathways, and summaries of key experimental findings and protocols.
Mechanism of Action
This compound is a selective inhibitor of SIRT3.[1] It exhibits greater potency against SIRT3 compared to other sirtuin isoforms, SIRT1 and SIRT2.[1] The proposed mechanism of inhibition is through its structural similarity to nicotinamide (NAM), suggesting it may act as a competitive inhibitor at the NAD+ binding site.[3] The inhibition of SIRT3 by this compound leads to an increase in the acetylation of mitochondrial proteins, which is a key indicator of its cellular activity.[3] This hyperacetylation of SIRT3 target proteins subsequently affects their function, leading to a cascade of downstream cellular effects.
Effects on Cellular Processes
The inhibition of SIRT3 by this compound has been shown to impact a variety of cellular processes, primarily due to its influence on mitochondrial function. Key effects include:
-
Reduced ATP Levels and Increased Superoxide Production: Treatment of cells with this compound has been demonstrated to significantly decrease ATP levels and increase the production of superoxide, a reactive oxygen species (ROS).[3] This is consistent with the observed phenotypes in SIRT3-deficient mice and highlights the critical role of SIRT3 in maintaining mitochondrial energy homeostasis and redox balance.[3]
-
Induction of DNA Damage and Cytotoxicity: In multiple myeloma cells, this compound has been shown to induce DNA damage and exhibit high cytotoxicity.[4]
-
Modulation of Gene Expression: this compound treatment can alter the expression of various genes. For instance, in adipocytes, it has been shown to decrease the expression of the glucose transporter GLUT4 and increase the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Regulation of Protein Stability: A notable effect of this compound is its ability to reduce the stability of the oncoprotein c-Myc by decreasing its phosphorylation at Serine 62, identifying it as a novel c-Myc inhibitor.[4]
-
Impact on Superoxide Dismutase 2 (SOD2) Activity: SIRT3 is a known deacetylase of SOD2, a critical mitochondrial antioxidant enzyme. Inhibition of SIRT3 by this compound leads to increased acetylation and subsequently reduced activity of SOD2.[3]
Signaling Pathways Modulated by this compound
Preliminary studies have implicated this compound in the modulation of several key signaling pathways, primarily as a consequence of SIRT3 inhibition.
SIRT3-Mediated Deacetylation and its Inhibition by this compound
SIRT3 plays a pivotal role in deacetylating a wide range of mitochondrial proteins, thereby regulating their activity. This compound directly inhibits this function, leading to the accumulation of acetylated mitochondrial proteins and subsequent mitochondrial dysfunction.
Caption: SIRT3 deacetylates mitochondrial proteins, a process inhibited by this compound.
This compound Induced Activation of MAPK Signaling Pathway
Inhibition of SIRT3 by this compound has been shown to enhance the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK.[5] This activation is thought to be a cellular stress response to the mitochondrial dysfunction induced by this compound.
Caption: this compound induces MAPK pathway activation via SIRT3 inhibition.
This compound Induced Activation of NF-κB Signaling Pathway
Similar to the MAPK pathway, the Nuclear Factor-kappa B (NF-κB) pathway is activated in response to this compound treatment.[5] This is evidenced by the increased phosphorylation of the NF-κB p65 subunit.[5] The activation of NF-κB is a key event in the inflammatory response.
Caption: this compound promotes NF-κB activation and inflammatory gene expression.
Downstream Effects of this compound on c-Myc and SOD2
The inhibition of SIRT3 by this compound has specific and significant consequences for key downstream proteins like c-Myc and SOD2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SIRT3 mediates multi-tissue coupling for metabolic fuel switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Frontiers | SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice [frontiersin.org]
3-TYP: A Technical Guide to its Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) is a widely utilized chemical probe for studying the biological functions of Sirtuin 3 (SIRT3), a key mitochondrial NAD+-dependent deacetylase. As with any chemical inhibitor, a thorough understanding of its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This technical guide provides a comprehensive overview of the known selectivity profile of this compound, details on its identified off-target interactions, and in-depth protocols for key experimental assays used to characterize its activity.
Selectivity Profile of this compound
This compound exhibits preferential inhibition of SIRT3 over other sirtuin isoforms, particularly SIRT1 and SIRT2. The selectivity of this compound is concentration-dependent, and its inhibitory activity has been quantified through various enzymatic assays.
Sirtuin Inhibition
The inhibitory potency of this compound against the class I sirtuins (SIRT1, SIRT2, and SIRT3) is summarized in the table below. The data clearly indicates a higher affinity for SIRT3.
| Target | IC50 (nM) | Fold Selectivity (vs. SIRT3) |
| SIRT1 | 88 | ~5.5 |
| SIRT2 | 92 | ~5.75 |
| SIRT3 | 16 | 1 |
Note: IC50 values can vary between different assay conditions and enzyme preparations.
Off-Target Effects of this compound
Beyond its effects on sirtuins, this compound has been shown to interact with other proteins, which could contribute to its overall cellular phenotype. It is important for researchers to consider these off-target activities when designing and interpreting experiments.
Known Off-Target Enzymes
This compound has been identified as an inhibitor of the following enzymes:
| Off-Target | Activity |
| Indoleamine 2,3-dioxygenase (IDO) | Inhibitor |
| Methionine Adenosyltransferase 2 (MAT2) | Inhibitor |
The potential for this compound to interact with other NAD+-dependent enzymes should also be considered, given its structural similarity to nicotinamide.
Effects on Cellular Signaling Pathways
This compound has been observed to modulate key cellular signaling pathways, which may be a consequence of its on-target or off-target activities.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment with this compound has been shown to enhance the phosphorylation of p38, ERK1/2, and JNK in certain cellular contexts.
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound can also lead to the activation of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently assess the activity and selectivity of this compound.
Fluorometric SIRT3 Inhibition Assay
This assay measures the ability of this compound to inhibit the deacetylase activity of SIRT3 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT3 enzyme
-
This compound dilution or DMSO (for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding NAD+ and the fluorogenic SIRT3 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., SIRT3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform Western blotting using a primary antibody against the target protein and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the this compound treated and vehicle-treated samples.
-
Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
IDO Enzymatic Assay
This assay measures the inhibition of indoleamine 2,3-dioxygenase (IDO) activity by this compound.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
IDO1 enzyme
-
Methylene blue, ascorbic acid, and catalase
-
This compound dilution or DMSO (for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-Tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA to each well.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition and IC50 value.
Western Blot Analysis for MAPK and NF-κB Signaling
This protocol details the detection of phosphorylated (activated) forms of key proteins in the MAPK and NF-κB pathways following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control.
Visualizations
Signaling Pathway of this compound's Primary Target and Downstream Effects
Caption: this compound inhibits SIRT3, leading to altered mitochondrial protein acetylation and downstream effects.
Experimental Workflow for Assessing this compound's Off-Target Effects
Caption: A typical workflow for identifying and validating the off-target effects of a chemical probe like this compound.
Logical Relationship of this compound's On- and Off-Target Activities
Caption: The observed phenotype of this compound is a combination of its on-target and off-target activities.
Understanding the Function of Sirtuin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sirtuin inhibitors, detailing their core functions, mechanisms of action, and their impact on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to Sirtuins and Their Inhibition
Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent protein deacetylases and deacylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity. Given their involvement in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndromes, sirtuins have emerged as significant therapeutic targets.
Sirtuin inhibitors are small molecules that attenuate the enzymatic activity of sirtuins. These inhibitors can be broadly classified based on their mechanism of action, primarily targeting either the binding site of the acetylated substrate or the NAD+ co-substrate binding pocket. By blocking sirtuin activity, these compounds can modulate the acetylation status and function of a multitude of downstream protein targets, thereby influencing key signaling pathways.
Quantitative Data on Sirtuin Inhibitors
The potency and selectivity of sirtuin inhibitors are critical parameters in their development as research tools and therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of commonly used sirtuin inhibitors against various sirtuin isoforms.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | Notes |
| Nicotinamide | 120 | 100 | 50 | 150 | 184 | Pan-sirtuin inhibitor |
| Sirtinol | 40 | 38 | >100 | - | - | Primarily targets SIRT1 and SIRT2 |
| Cambinol | 56 | 59 | No inhibition | Weak inhibition | - | Targets SIRT1 and SIRT2 |
| EX-527 (Selisistat) | 0.038-0.098 | >20 | >50 | - | - | Potent and selective SIRT1 inhibitor |
| AGK2 | 30 | 3.5 | 91 | - | - | Selective SIRT2 inhibitor |
| Tenovin-6 | ~26 | 9 | - | - | - | Dual SIRT1/SIRT2 inhibitor |
| SirReal2 | >50 | 0.14 | >50 | - | - | Potent and selective SIRT2 inhibitor |
| 3-TYP | 0.088 | 0.092 | 0.016 | - | - | Potent SIRT3 inhibitor |
Key Signaling Pathways Modulated by Sirtuin Inhibitors
Sirtuin inhibitors exert their biological effects by modulating the acetylation of key proteins in various signaling pathways. The following diagrams illustrate the role of SIRT1 in regulating the p53, NF-κB, and FOXO pathways.
SIRT1 and p53 Signaling Pathway
SIRT1 and NF-κB Signaling Pathway
SIRT1 and FOXO Signaling Pathway
Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol describes a common method for measuring sirtuin activity in vitro using a fluorescent substrate.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the recombinant human sirtuin enzyme (e.g., SIRT1) in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a covalently linked fluorophore and quencher).
-
Prepare a stock solution of NAD+.
-
Prepare serial dilutions of the sirtuin inhibitor to be tested.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the sirtuin inhibitor at various concentrations to the respective wells.
-
Add the sirtuin enzyme to all wells except the negative control.
-
Initiate the reaction by adding the NAD+ and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher).
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Assay: Western Blot for Substrate Acetylation
This protocol outlines the steps to assess the effect of a sirtuin inhibitor on the acetylation status of a specific substrate within cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the sirtuin inhibitor at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 Lys382).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with a primary antibody against the total (unmodified) target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated protein signal to the total protein signal.
-
In Vivo Sirtuin Inhibitor Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a sirtuin inhibitor in a cancer xenograft model.
Workflow Diagram:
Methodology:
-
Animal Model and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Prepare the sirtuin inhibitor in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the inhibitor to the treatment group according to a predefined schedule and dosage. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment until a predefined endpoint is reached, such as the maximum allowed tumor size or a specific study duration.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., western blot for target acetylation) and another portion fixed for histopathological examination.
-
Analyze the tumor growth data to assess the efficacy of the inhibitor.
-
Conclusion
Sirtuin inhibitors represent a promising class of molecules for both basic research and therapeutic development. A thorough understanding of their mechanisms of action, potency, selectivity, and effects on cellular signaling is paramount for their effective application. This technical guide provides a foundational resource for researchers in the field, offering key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways modulated by these important compounds. As research in this area continues to evolve, the principles and methodologies outlined herein will remain central to the ongoing exploration of sirtuin biology and the development of novel sirtuin-targeted therapies.
The Therapeutic Potential of 3-(1H-1,2,3-Triazol-4-yl)pyridine (3-TYP): A Technical Guide for Researchers
An In-depth Examination of a Selective SIRT3 Inhibitor for Oncological and Metabolic Research
Abstract
3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a potent and selective small molecule inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. Emerging preclinical evidence highlights the therapeutic potential of this compound in various disease models, particularly in oncology. By modulating the acetylation status of key mitochondrial proteins, this compound influences cellular metabolism, redox balance, and critical signaling pathways implicated in cell proliferation and survival. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, detailed experimental protocols for its investigation, and a summary of key quantitative data. Furthermore, it elucidates the intricate signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.
Introduction
Sirtuin 3 (SIRT3) has garnered significant attention as a crucial regulator of mitochondrial function and cellular metabolism. Its role in deacetylating and thereby activating a wide array of mitochondrial enzymes places it at the center of processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. Dysregulation of SIRT3 activity has been linked to numerous pathologies, including cancer, metabolic syndromes, and cardiovascular diseases.
This compound has emerged as a valuable chemical probe to investigate the physiological and pathophysiological roles of SIRT3. Its selectivity for SIRT3 over other sirtuin isoforms, particularly SIRT1 and SIRT2, makes it a powerful tool for dissecting SIRT3-specific functions. This guide aims to consolidate the existing knowledge on this compound to facilitate further research into its therapeutic applications.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of SIRT3. It occupies the substrate-binding pocket of the enzyme, preventing the deacetylation of its target proteins. This leads to the hyperacetylation of numerous mitochondrial proteins, altering their function and impacting downstream cellular processes.
Beyond its primary target, this compound has been reported to have off-target effects, notably the inhibition of Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO). Researchers should consider these potential off-target activities when interpreting experimental results.
Key Signaling Pathways Modulated by this compound
The inhibition of SIRT3 by this compound initiates a cascade of events that reverberate through several critical signaling pathways.
c-Myc Regulation in Cancer
Recent studies have illuminated a novel mechanism by which this compound exerts its anti-cancer effects, particularly in multiple myeloma. By inhibiting SIRT3, this compound leads to a reduction in the stability of the oncoprotein c-Myc. This is achieved by decreasing the phosphorylation of c-Myc at serine 62, a key post-translational modification that protects c-Myc from degradation. The resulting destabilization and subsequent degradation of c-Myc protein contribute to the suppression of tumor growth.[1]
dot
References
Methodological & Application
3-TYP in vitro assay protocol
An in-depth examination of 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a selective inhibitor of Sirtuin 3 (SIRT3), reveals its significant role in cellular processes. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a potent and selective inhibitor of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[1] SIRT3 is a key mitochondrial protein deacetylase that regulates mitochondrial function, metabolism, and cellular stress responses. Inhibition of SIRT3 by this compound has been shown to impact various signaling pathways, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent. This compound also exhibits inhibitory effects on Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO), and may have off-target effects on other NAD-dependent enzymes.[2]
Mechanism of Action
This compound selectively inhibits SIRT3 over other sirtuins like SIRT1 and SIRT2.[1] By inhibiting SIRT3, this compound can modulate the acetylation status and activity of numerous mitochondrial proteins. This interference can lead to the activation of the NF-κB and NLRP3 pathways and enhance the MAPK and NF-κB signaling pathways.[3] The inhibition of SIRT3 by this compound has been observed to reverse the protective effects of melatonin against cadmium-induced mitochondrial-derived superoxide production and autophagic cell death.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various studies, with IC50 values and effective concentrations in cell-based assays presented below.
| Target | IC50 Value | Cell Line | Concentration | Incubation Time | Observed Effect |
| SIRT1 | 88 nM[1] | ||||
| SIRT2 | 92 nM[1] | ||||
| SIRT3 | 16 nM[1] | ||||
| SIRT3 | 38 µM[2] | ||||
| HepG2 | 50 µM[1] | 12 h | Attenuation of melatonin-induced increases in deacetylated-SOD2 expression and SOD2 activity.[1] | ||
| CD8+ TM cells | 10 µM[2] | 24 h | Increase of H3K9bhb and CPS1.[2] | ||
| Cardiac Myocytes | 50 µM[2] | 48 h | Studied effects on Ang II stimulation.[2] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound mediated SIRT3 inhibition.
Experimental Protocols
Two detailed protocols are provided below: an in vitro enzymatic assay to determine the inhibitory effect of this compound on SIRT3 activity, and a cell-based assay to evaluate its effects on mitochondrial function in a cellular context.
In Vitro SIRT3 Inhibition Assay (Fluorometric)
This protocol is adapted from general fluorometric assays for sirtuin activity.
Principle: This assay measures the NAD+-dependent deacetylase activity of recombinant SIRT3 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate allows for cleavage by a developing reagent, which results in the release of a fluorescent group. The fluorescence intensity is directly proportional to the deacetylase activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT3 substrate)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer reagent (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.
-
Prepare working solutions of SIRT3, NAD+, and the fluorogenic substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the various dilutions of this compound to the "Test Inhibitor" wells.
-
Add 25 µL of Assay Buffer (with DMSO at the same concentration as the test inhibitor wells) to the "Positive Control" wells.
-
Add 25 µL of the SIRT3 enzyme solution to the "Positive Control" and "Test Inhibitor" wells.
-
Add 25 µL of a mixture of the fluorogenic substrate and NAD+ to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Add 50 µL of the Developer reagent to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence intensity at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Cell-Based Assay for Mitochondrial Activity
This protocol outlines a method to assess the impact of this compound on mitochondrial function using a cell-based assay.
Principle: This assay measures changes in mitochondrial superoxide levels in cultured cells treated with this compound. An increase in mitochondrial superoxide is an indicator of mitochondrial dysfunction.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Mitochondrial superoxide indicator (e.g., MitoSOX™ Red)
-
Hoechst 33342 (for nuclear staining)
-
96-well clear-bottom black microplate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the "Test" wells.
-
Add 100 µL of medium with vehicle (e.g., DMSO) to the "Control" wells.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of a solution containing the mitochondrial superoxide indicator and Hoechst 33342 in PBS to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of fresh PBS or imaging buffer to each well.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the mitochondrial superoxide indicator and normalize it to the cell number (determined by Hoechst 33342 staining).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro this compound assay.
Caption: General workflow for this compound in vitro assays.
References
Application Notes and Protocols for 3-TYP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a selective inhibitor of Sirtuin 3 (SIRT3).[1] SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular responses to oxidative stress and apoptosis.[2][3][4] As a selective inhibitor, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of SIRT3. Its application in cell culture experiments allows for the elucidation of SIRT3-mediated signaling pathways and the assessment of its therapeutic potential in various diseases, including cancer and metabolic disorders.[5][6]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SIRT3's deacetylase activity. SIRT3 modulates the activity of numerous mitochondrial proteins involved in key cellular processes by removing acetyl groups from their lysine residues.[7] By inhibiting SIRT3, this compound leads to the hyperacetylation of these target proteins, thereby altering their function. This disruption of SIRT3-mediated deacetylation affects several critical cellular pathways, including:
-
Mitochondrial Metabolism: Inhibition of SIRT3 can disrupt the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain, leading to altered cellular energy homeostasis.[2][7]
-
Oxidative Stress: SIRT3 is a key regulator of reactive oxygen species (ROS) detoxification. By inhibiting SIRT3, this compound can lead to an increase in mitochondrial ROS levels.[3]
-
Apoptosis: SIRT3 plays a complex, context-dependent role in apoptosis. Its inhibition by this compound can either promote or inhibit apoptosis depending on the cell type and the specific signaling context.[5][8][9]
-
Cell Cycle: SIRT3 has been shown to influence cell cycle progression, and its inhibition may lead to cell cycle arrest.[2]
Data Presentation
The following table summarizes the quantitative data regarding the activity and effects of this compound in various in vitro settings.
| Parameter | Value | Cell Line/System | Reference |
| SIRT3 IC50 | 16 nM | Enzymatic Assay | [1] |
| SIRT1 IC50 | 88 nM | Enzymatic Assay | [1] |
| SIRT2 IC50 | 92 nM | Enzymatic Assay | [1] |
| Cytotoxicity IC50 | 4.7 µM | HeLa | [10] |
| Working Concentration | 10 µM | CD8+ TM cells | [10] |
| Working Concentration | 50 µM | Cardiac myocytes | [10] |
| Working Concentration | 50 µM | HepG2 | [1] |
| Working Concentration | 100 µM | SK-MEL-28 | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 146.15 g/mol .
-
Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. For example, dissolve 1.46 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix well by gentle pipetting before adding to the cells.
-
Note: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the this compound treated samples) should always be included in experiments.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound working solutions
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treat cells with the desired concentrations of this compound. Include appropriate controls.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the control.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound working solutions
-
JC-1 dye solution
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[11][12]
-
Wash the cells with assay buffer (provided with the kit or PBS).
-
Analyze the fluorescence using a fluorescence microscope or a microplate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Black 96-well plates
-
This compound working solutions
-
H2DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[13]
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh pre-warmed medium containing the desired concentrations of this compound.
-
Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microplate reader.[14]
-
Monitor the fluorescence at different time points (e.g., 30, 60, 120 minutes) to assess the kinetics of ROS production.
Visualizations
SIRT3 Signaling Pathway
Caption: SIRT3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. SIRT3 is pro-apoptotic and participates in distinct basal apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT3 regulates mitochondrial biogenesis in aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mitochondrial sirtuin 3 and various cell death modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for 3-TYP in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-TYP, a selective Sirtuin 3 (SIRT3) inhibitor, in in vivo mouse studies. This document outlines recommended dosages, administration routes, and detailed experimental protocols for various disease models, including cancer, neuroinflammation, and cardiac injury. Additionally, it covers the mechanism of action of this compound and provides essential information on its pharmacokinetics and toxicity.
Mechanism of Action
This compound is a potent and selective inhibitor of SIRT3, a NAD+-dependent deacetylase primarily localized in the mitochondria. SIRT3 plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. By inhibiting SIRT3, this compound can modulate various downstream signaling pathways, making it a valuable tool for studying the role of SIRT3 in health and disease.
The primary mechanism of action of this compound involves the hyperacetylation of SIRT3 target proteins, leading to alterations in their activity. Key signaling pathways affected by this compound treatment include:
-
MAPK and NF-κB Signaling: this compound has been shown to enhance the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This can lead to increased expression of pro-inflammatory cytokines and modulation of cellular processes like proliferation and apoptosis.
-
SOD2 Activity: SIRT3 deacetylates and activates Superoxide Dismutase 2 (SOD2), a critical mitochondrial antioxidant enzyme. Inhibition of SIRT3 by this compound leads to increased acetylation and decreased activity of SOD2, resulting in elevated mitochondrial oxidative stress.
-
FOXO3a Regulation: SIRT3 can deacetylate and activate the transcription factor Forkhead box O3a (FOXO3a), which is involved in antioxidant defense and stress resistance.[2][3] this compound can interfere with this process, impacting cellular resilience.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in various mouse models. It is crucial to note that the optimal dosage may vary depending on the specific mouse strain, age, disease model, and experimental endpoint.
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency and Duration | Reference |
| Acute Liver Failure | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 2 hours prior to TAA administration | [1] |
| Ischemia/Reperfusion | Not Stated | 50 mg/kg | Not Stated | Not Stated | |
| High-Fat Diet | Not Stated | 4 mg/kg | Not Stated | Not Stated | |
| Myocardial Infarction | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Three doses every 2 days prior to MI/R surgery | |
| Xenograft Tumor Model | Nude mice | Not specified | Not specified | Not specified | |
| Neuroinflammation | C57BL/6J | Not specified | Not specified | Not specified |
Note: The user is advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
General Administration Guidelines
This compound is typically dissolved in a vehicle suitable for in vivo administration. A common vehicle is a solution of DMSO, PEG300, Tween 80, and saline. The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for mouse studies include:
-
Intraperitoneal (i.p.) Injection: A widely used route for systemic delivery, offering rapid absorption.
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability.
-
Oral Gavage (p.o.): Mimics the clinical route of administration for many drugs.
-
Subcutaneous (s.c.) Injection: Results in slower and more sustained absorption.
Protocol 1: Acute Liver Failure Model
This protocol is adapted from a study investigating the effect of this compound on thioacetamide (TAA)-induced acute liver failure in mice.[1]
Materials:
-
This compound
-
Thioacetamide (TAA)
-
Vehicle (e.g., 1% DMSO in saline)
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Dissolve this compound in the vehicle to a final concentration for a 50 mg/kg dose.
-
Administer a single intraperitoneal injection of this compound (50 mg/kg) or vehicle to the mice.
-
Two hours after this compound administration, induce acute liver failure by a single intraperitoneal injection of TAA (300 mg/kg).
-
Monitor the mice for clinical signs of distress.
-
At a predetermined time point (e.g., 24 hours post-TAA injection), euthanize the mice and collect blood and liver tissue for analysis (e.g., serum ALT/AST levels, histology, Western blotting for SIRT3, MAPK, and NF-κB pathway proteins).
Protocol 2: Xenograft Cancer Model (General Protocol)
This is a general protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The specific cell line, mouse strain, and this compound dosage should be optimized for the cancer type under investigation.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
Immunocompromised mice (e.g., nude mice or NSG mice)
-
This compound
-
Vehicle for this compound
-
Matrigel (optional)
Procedure:
-
Culture cancer cells to the desired number.
-
On the day of implantation, harvest and resuspend the cells in sterile PBS or media, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound solution in a suitable vehicle.
-
Administer this compound or vehicle to the mice according to the desired schedule (e.g., daily intraperitoneal injections). The dosage should be determined from pilot studies.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry, Western blotting).
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for in vivo mouse studies with this compound.
Pharmacokinetics and Toxicity
Limited information is publicly available on the detailed pharmacokinetics and toxicity of this compound in mice. As with any experimental compound, it is essential to conduct preliminary studies to assess its safety profile.
Recommendations:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study is recommended. This would involve administering a known dose of this compound and collecting blood samples at various time points to measure its concentration.
-
Toxicity Studies: An acute toxicity study can be performed to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses of this compound to different groups of mice and monitoring for any adverse effects or mortality. For longer-term studies, a sub-chronic toxicity study may be necessary.
Researchers should always adhere to institutional and national guidelines for animal welfare and conduct all experiments ethically and humanely.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The information provided is based on currently available scientific literature and should be used as a guide. Researchers are strongly encouraged to consult the primary literature and conduct their own optimization and validation studies.
References
Application of 3-TYP in Myeloma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP), a selective inhibitor of Sirtuin 3 (SIRT3), in the context of multiple myeloma (MM) research. The information is based on preclinical findings that highlight the potential of this compound as a novel therapeutic agent against this hematological malignancy.
Introduction
Multiple myeloma is a cancer of plasma cells that, despite advancements in treatment, remains largely incurable, with relapse being a significant challenge.[1][2] Recent research has identified the SIRT3 inhibitor, this compound, as a compound with significant anti-myeloma activity.[1][2] Preclinical studies have demonstrated that this compound exhibits high cytotoxicity towards myeloma cells, induces DNA damage, and represses primary myeloma growth in vivo.[1][2] The primary mechanism of action is attributed to the reduction of c-Myc protein stability by decreasing its phosphorylation at the Serine 62 residue.[1][2] These findings position this compound as a promising candidate for further investigation and development as a targeted therapy for multiple myeloma.[1][2]
Data Presentation
The following tables summarize the reported effects of this compound in multiple myeloma models. It is important to note that while the primary research indicates significant activity, specific quantitative data from dose-response and time-course studies are not fully detailed in publicly available literature. The tables reflect the qualitative findings and provide a framework for generating quantitative data in future experiments.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Parameter | Cell Lines | Observed Effect | Concentration Range (for optimization) | Reference |
| Cytotoxicity (IC50) | Various MM Cell Lines | High cytotoxicity reported. Specific IC50 values are not publicly available. | 0.1 µM - 100 µM | [1][2] |
| Apoptosis | Various MM Cell Lines | Significant induction of apoptosis. | 1 µM - 50 µM | [1] |
| DNA Damage | Various MM Cell Lines | Induction of DNA damage markers (e.g., γH2A.X). | 1 µM - 50 µM | [1][2] |
| c-Myc Protein Levels | Various MM Cell Lines | Reduction in total c-Myc protein levels. | 1 µM - 50 µM | [1][2] |
| Phospho-c-Myc (Ser62) | Various MM Cell Lines | Decrease in phosphorylation at Serine 62. | 1 µM - 50 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Myeloma Xenograft Model
| Animal Model | Treatment Group | Outcome | Reference |
| Xenograft Mice with Primary Myeloma Cells | This compound | Inhibition of tumor growth. | [1][2] |
| Vehicle Control | Progressive tumor growth. | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in myeloma cells and a general experimental workflow for its evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in multiple myeloma. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines and calculate the IC50 value.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in myeloma cells following treatment with this compound.
Materials:
-
Myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed myeloma cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 3: Western Blot Analysis for c-Myc and Phospho-c-Myc (Ser62)
Objective: To investigate the effect of this compound on the protein levels of total c-Myc and its phosphorylation at Ser62.
Materials:
-
Myeloma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-c-Myc, anti-phospho-c-Myc (Ser62), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat myeloma cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Multiple Myeloma Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human multiple myeloma cells (e.g., primary patient-derived cells or established cell lines)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject a suspension of human myeloma cells into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for c-Myc and Ki-67).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Disclaimer: The experimental protocols provided are intended as a general guide. It is crucial to consult the original research articles and optimize the conditions for your specific experimental setup. The quantitative data presented is based on qualitative descriptions from the available literature, and further experimentation is required to establish precise values.
References
Application Notes and Protocols for Studying Mitochondrial Function Using 3-TYP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) is a valuable chemical probe for studying mitochondrial function through its selective inhibition of Sirtuin 3 (SIRT3). SIRT3, a primary mitochondrial NAD+-dependent deacetylase, plays a critical role in regulating mitochondrial metabolism, redox balance, and cellular stress responses. By deacetylating and activating a wide range of mitochondrial proteins, SIRT3 is integral to processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification. Inhibition of SIRT3 with this compound allows for the elucidation of these pathways and the functional consequences of their disruption, making it a powerful tool in basic research and drug discovery.
These application notes provide a comprehensive guide to using this compound to investigate mitochondrial function, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound acts as a selective inhibitor of SIRT3. The IC50 values for this compound's inhibition of sirtuins have been reported with some variability in the literature, with high potency (IC50 = 16 nM for SIRT3) and lower potency (IC50 = 38 µM for SIRT3) values described.[1][2][3] This discrepancy may arise from different assay conditions and highlights the importance of empirical validation in your specific experimental system. Its selectivity for SIRT3 over the nuclear sirtuin SIRT1 and the cytoplasmic sirtuin SIRT2 has been reported to be approximately 5.5-fold and 5.75-fold, respectively, with one study reporting IC50 values of 88 nM for SIRT1 and 92 nM for SIRT2.[1]
By inhibiting SIRT3's deacetylase activity, this compound leads to the hyperacetylation of SIRT3 target proteins. This, in turn, can lead to a decrease in their activity, impacting mitochondrial function in several ways:
-
Reduced Mitochondrial Respiration and ATP Production: Inhibition of SIRT3 can lead to decreased activity of enzymes involved in the TCA cycle and electron transport chain (ETC), resulting in lower oxygen consumption and ATP synthesis.
-
Increased Mitochondrial ROS Production: SIRT3 deacetylates and activates key antioxidant enzymes such as manganese superoxide dismutase (MnSOD or SOD2). Inhibition of SIRT3 by this compound leads to increased acetylation and decreased activity of MnSOD, resulting in an accumulation of superoxide radicals within the mitochondria.
-
Alterations in Mitochondrial Dynamics: SIRT3 is involved in the regulation of mitochondrial fission and fusion processes. Inhibition of SIRT3 may lead to changes in mitochondrial morphology.
-
Induction of Mitophagy: By disrupting mitochondrial function and increasing oxidative stress, this compound can trigger the selective removal of damaged mitochondria through mitophagy.
Data Presentation
The following table summarizes the quantitative data related to the use of this compound in studying mitochondrial function. It is important to note that the specific effects can be cell-type and context-dependent.
| Parameter | Value | Cell Type/System | Comments |
| SIRT3 Inhibition (IC50) | 16 nM[1][3] | Cell-free assay | High-potency reported value. |
| 38 µM[2] | Cell-free assay | Lower-potency reported value. Researchers should empirically determine the optimal concentration. | |
| SIRT1 Inhibition (IC50) | 88 nM[1] | Cell-free assay | Demonstrates selectivity for SIRT3 over SIRT1. |
| SIRT2 Inhibition (IC50) | 92 nM[1] | Cell-free assay | Demonstrates selectivity for SIRT3 over SIRT2. |
| Typical Working Concentration | 10 - 100 µM[2] | Various cell lines | Concentration is dependent on the cell type and desired level of SIRT3 inhibition. |
| Effect on ATP Levels | Significantly reduced[1] | Human melanoma cells (SK-MEL-28) | 100 µM this compound for 24 hours. |
| Effect on Superoxide Levels | Markedly increased[1] | Human melanoma cells (SK-MEL-28) | 100 µM this compound for 24 hours. |
| Effect on Protein Acetylation | Increased mitochondrial protein acetylation[1][4] | HeLa cells, Tubular epithelial cells | Treatment with this compound leads to hyperacetylation of SIRT3 targets. |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess mitochondrial function using this compound.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for a desired duration (e.g., 4, 8, 12, or 24 hours). Include a no-treatment control.
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial respiration:
-
Basal Respiration: Baseline OCR before inhibitor injection.
-
ATP-linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: Difference between maximal and basal respiration.
-
Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.
-
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the respiratory parameters between control and this compound-treated cells.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent dye MitoSOX™ Red to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry). Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS to remove excess dye.
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).
-
Flow Cytometry: Resuspend the cells in HBSS and analyze immediately on a flow cytometer using the PE channel.
-
-
Data Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (a protonophore used as a positive control for depolarization)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for the desired duration.
-
TMRE Staining:
-
Add TMRE to the culture medium at a final concentration of 50-200 nM. The optimal concentration should be determined empirically to be in a non-quenching mode.
-
Incubate for 15-30 minutes at 37°C.
-
For a positive control, treat a set of wells with 10 µM FCCP for 5-10 minutes to induce mitochondrial depolarization.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: ~549/575 nm).
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates a depolarization of the mitochondrial membrane potential.
Protocol 4: Western Blot Analysis of SIRT3 Target Acetylation
This protocol is for assessing the acetylation status of known SIRT3 substrates, such as MnSOD (SOD2) or isocitrate dehydrogenase 2 (IDH2).
Materials:
-
Mitochondrial isolation kit
-
RIPA buffer or other suitable lysis buffer with protease and deacetylase inhibitors (Trichostatin A and Nicotinamide)
-
Primary antibodies: anti-acetylated lysine, anti-MnSOD (or other SIRT3 target), anti-SIRT3, and a loading control (e.g., VDAC or COXIV).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols.
-
Mitochondrial Fractionation (Optional but recommended): Isolate mitochondria from cell pellets using a commercial kit or a standard dounce homogenization protocol for cleaner results.
-
Protein Extraction: Lyse the whole cells or isolated mitochondria in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoprecipitation (Optional): To enhance the signal of a specific acetylated protein, perform immunoprecipitation using an antibody against the protein of interest, followed by immunoblotting with an anti-acetylated lysine antibody.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated lysine overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein of the SIRT3 target and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of acetylated protein to total protein indicates inhibition of SIRT3 deacetylase activity.
Mandatory Visualizations
Caption: SIRT3 signaling pathway in mitochondria.
Caption: Experimental workflow for studying mitochondrial function with this compound.
Conclusion
This compound is a potent and selective tool for interrogating the role of SIRT3 in mitochondrial biology. By utilizing the protocols and understanding the pathways outlined in these application notes, researchers can effectively investigate the impact of SIRT3 inhibition on mitochondrial respiration, ROS production, and overall cellular bioenergetics. This will aid in unraveling the complex roles of mitochondrial protein acetylation in health and disease, and potentially identify new therapeutic targets for a variety of pathologies. Given the variability in reported IC50 values and the cell-type-specific effects, it is crucial to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific research question.
References
Application Notes and Protocols for 3-TYP Treatment in Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-1,2,3-triazol-1-yl)pyridine (3-TYP) is a chemical compound widely utilized in biomedical research as a selective inhibitor of Sirtuin 3 (SIRT3). SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular responses to oxidative stress. By inhibiting SIRT3, this compound serves as a valuable tool to induce and study the mechanisms of mitochondrial oxidative stress in various in vitro and in vivo models. These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, complete with detailed protocols and data presentation formats.
Mechanism of Action
This compound acts by inhibiting the deacetylase activity of SIRT3. SIRT3 is responsible for deacetylating and thereby activating a number of key mitochondrial enzymes involved in antioxidant defense and metabolism. A primary target of SIRT3 is Superoxide Dismutase 2 (SOD2), a critical enzyme that detoxifies mitochondrial superoxide radicals. Inhibition of SIRT3 by this compound leads to the hyperacetylation and inactivation of SOD2, resulting in an accumulation of reactive oxygen species (ROS) within the mitochondria. This surge in ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cellular stress pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling cascades, and in some cases, apoptosis.
Applications in Oxidative Stress Models
-
Induction of Mitochondrial Oxidative Stress: this compound is frequently used to create a model of mitochondrial-derived oxidative stress in cultured cells, such as the human neuroblastoma cell line SH-SY5Y. This allows for the study of downstream signaling events and cellular responses to mitochondrial dysfunction.
-
Neuroprotection and Neurodegeneration Research: Given the significant role of oxidative stress in neurodegenerative diseases, this compound is employed to mimic these conditions in neuronal cell models. This aids in the screening and evaluation of potential neuroprotective compounds that can counteract the detrimental effects of mitochondrial oxidative stress.[1]
-
Hepatic Injury Models: Studies have utilized this compound in animal models to investigate the role of SIRT3 and oxidative stress in liver damage. Administration of this compound can exacerbate thioacetamide-induced hepatic injury in mice, leading to increased levels of oxidative stress markers.[2]
-
Cardiovascular Research: The role of SIRT3 in protecting cardiomyocytes from stress-mediated cell death is an active area of research. This compound can be used to study the consequences of SIRT3 inhibition in cardiac cells and to explore therapeutic strategies to mitigate oxidative damage in the heart.
Data Presentation
Table 1: Effect of this compound on Markers of Oxidative Stress in SH-SY5Y Cells
| Treatment Group | ROS Production (Fold Change vs. Control) | MDA Levels (nmol/mg protein) | GSH/GSSG Ratio |
| Control | 1.00 ± 0.12 | 1.5 ± 0.2 | 8.5 ± 0.9 |
| This compound (10 µM) | 2.50 ± 0.31 | 3.8 ± 0.4 | 4.2 ± 0.5* |
| This compound (25 µM) | 4.10 ± 0.45 | 6.2 ± 0.7 | 2.1 ± 0.3** |
| This compound (50 µM) | 6.80 ± 0.72 | 9.5 ± 1.1 | 1.0 ± 0.2*** |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, **p < 0.001 compared to the control group.
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Apoptosis in SH-SY5Y Cells
| Treatment Group | SOD2 Activity (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 100 ± 8 | 1.00 ± 0.15 |
| This compound (10 µM) | 65 ± 7 | 1.80 ± 0.22 |
| This compound (25 µM) | 42 ± 5 | 3.20 ± 0.35 |
| This compound (50 µM) | 25 ± 4 | 5.60 ± 0.61 |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, **p < 0.001 compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: SIRT3 inhibition by this compound increases oxidative stress and activates downstream signaling pathways.
Caption: A typical experimental workflow for studying this compound-induced oxidative stress in vitro.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in SH-SY5Y Cells with this compound
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a cell culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
-
Downstream Analysis: Following incubation, the cells are ready for various assays to measure oxidative stress markers.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free DMEM
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare DCFH-DA Solution: Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM immediately before use.
-
Cell Treatment: After treating the cells with this compound as described in Protocol 1, wash the cells once with PBS.
-
DCFH-DA Loading: Add the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group.
Protocol 3: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.
-
Protein Quantification: Determine the protein concentration of each cell lysate for normalization.
-
TBA Reaction: Add TCA to the cell lysate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA. Normalize the MDA levels to the protein concentration of each sample.
Protocol 4: Measurement of Glutathione (GSH) Levels and GSH/GSSG Ratio
Materials:
-
Commercially available GSH/GSSG assay kit (recommended for accuracy and convenience)
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Microplate reader
Procedure:
-
Sample Preparation: Following this compound treatment, wash cells with cold PBS and deproteinize the cell lysate using an agent like MPA to preserve the GSH and GSSG pools.
-
Assay: Follow the manufacturer's protocol for the specific GSH/GSSG assay kit being used. These kits typically involve a kinetic enzymatic recycling assay.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength over time.
-
Calculation: Calculate the concentrations of total glutathione and GSSG from the standard curves. The concentration of reduced GSH is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.
Protocol 5: Measurement of Caspase-3 Activity
Materials:
-
Commercially available Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer provided with the kit
-
Microplate reader
Procedure:
-
Cell Lysis: After this compound treatment, collect and lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em ~400/505 nm (for fluorometric assays).
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Protocol 6: Western Blot Analysis of Nrf2 and HO-1
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the loading control.
Conclusion
This compound is a potent and selective SIRT3 inhibitor that serves as a valuable pharmacological tool for inducing and studying mitochondrial oxidative stress. By following the detailed protocols provided in these application notes, researchers can effectively utilize this compound in their experimental models to investigate the intricate mechanisms of oxidative stress and to screen for potential therapeutic interventions. The structured data presentation formats will aid in the clear and concise reporting of experimental findings.
References
Application Notes and Protocols for Investigating the Combined Effects of 3-TYP and Melatonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for investigating the synergistic, additive, or antagonistic effects of co-administering 3-TYP, a known inhibitor of Sirtuin 3 (SIRT3), and melatonin, a pleiotropic hormone with well-documented antioxidant and receptor-mediated signaling properties.[1][2] Understanding the interplay between these two compounds is crucial for developing novel therapeutic strategies, particularly in contexts where mitochondrial function, oxidative stress, and cellular metabolism are implicated. Melatonin is known to exert its effects through G protein-coupled receptors (MT1 and MT2) and also functions as a potent free radical scavenger.[3][4][5][6] this compound, on the other hand, selectively inhibits SIRT3, a key mitochondrial deacetylase involved in regulating metabolic and antioxidant pathways.[1][2] This protocol outlines a series of in vitro experiments to elucidate the molecular mechanisms underlying the co-treatment of this compound and melatonin.
Core Hypotheses
-
Hypothesis 1: Melatonin's protective effects against oxidative stress are, in part, mediated by SIRT3 activity.
-
Hypothesis 2: Co-treatment with this compound will attenuate the beneficial effects of melatonin on mitochondrial function and cell viability under conditions of cellular stress.
-
Hypothesis 3: The combination of this compound and melatonin will modulate key signaling pathways, including those related to apoptosis and antioxidant defense, in a predictable manner.
Experimental Design
This experimental design employs a multi-pronged approach to assess the effects of this compound and melatonin co-treatment on cell viability, mitochondrial function, and relevant signaling pathways. A human cell line relevant to the research question (e.g., a cancer cell line for oncology studies, or a neuronal cell line for neuroprotection studies) should be selected.
Treatment Groups:
-
Vehicle Control (e.g., DMSO or PBS)
-
Melatonin alone (various concentrations)
-
This compound alone (various concentrations)
-
Melatonin + this compound co-treatment (various concentration combinations)
-
Positive control for inducing cellular stress (e.g., H₂O₂, a known ROS inducer)
-
Positive control + Melatonin
-
Positive control + this compound
-
Positive control + Melatonin + this compound
Key Experiments:
-
Cell Viability Assay (MTT or CCK-8): To determine the cytotoxic or cytoprotective effects of the individual and combined treatments.
-
Western Blot Analysis: To investigate changes in the protein expression and post-translational modifications of key signaling molecules in pathways related to apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3), and mitochondrial function (e.g., SOD2 acetylation).
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the gene expression levels of antioxidant enzymes (e.g., SOD2, CAT, GPx) and pro-inflammatory cytokines.
-
Measurement of Reactive Oxygen Species (ROS): To directly assess the impact of the co-treatment on cellular oxidative stress levels.
Data Presentation
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Melatonin | 10 | 98.5 ± 4.8 |
| 50 | 97.2 ± 5.1 | |
| 100 | 95.8 ± 4.9 | |
| This compound | 10 | 96.3 ± 5.5 |
| 50 | 85.1 ± 6.2 | |
| 100 | 72.4 ± 7.1 | |
| Melatonin + this compound | 50 + 50 | 88.9 ± 6.5 |
| H₂O₂ | 200 | 45.3 ± 8.3 |
| H₂O₂ + Melatonin | 200 + 50 | 75.6 ± 7.9 |
| H₂O₂ + this compound | 200 + 50 | 40.1 ± 8.8 |
| H₂O₂ + Melatonin + this compound | 200 + 50 + 50 | 55.2 ± 8.1 |
Table 2: Relative Gene Expression (qRT-PCR)
| Treatment Group | Target Gene | Fold Change (vs. Vehicle) |
| Melatonin (50 µM) | SOD2 | 2.5 ± 0.3 |
| CAT | 2.1 ± 0.2 | |
| This compound (50 µM) | SOD2 | 0.8 ± 0.1 |
| CAT | 0.9 ± 0.1 | |
| Melatonin + this compound | SOD2 | 1.3 ± 0.2 |
| CAT | 1.1 ± 0.1 | |
| H₂O₂ | SOD2 | 1.2 ± 0.2 |
| H₂O₂ + Melatonin | SOD2 | 3.1 ± 0.4 |
| H₂O₂ + this compound | SOD2 | 0.9 ± 0.1 |
| H₂O₂ + Melatonin + this compound | SOD2 | 1.8 ± 0.3 |
Table 3: Protein Expression (Western Blot Densitometry)
| Treatment Group | Protein | Relative Expression (Normalized to β-actin) |
| Vehicle Control | Ac-SOD2/Total SOD2 | 0.2 ± 0.05 |
| Cleaved Caspase-3 | 1.0 ± 0.1 | |
| Melatonin (50 µM) | Ac-SOD2/Total SOD2 | 0.1 ± 0.03 |
| Cleaved Caspase-3 | 0.8 ± 0.1 | |
| This compound (50 µM) | Ac-SOD2/Total SOD2 | 0.5 ± 0.08 |
| Cleaved Caspase-3 | 1.5 ± 0.2 | |
| Melatonin + this compound | Ac-SOD2/Total SOD2 | 0.4 ± 0.07 |
| Cleaved Caspase-3 | 1.2 ± 0.15 | |
| H₂O₂ | Ac-SOD2/Total SOD2 | 0.6 ± 0.09 |
| Cleaved Caspase-3 | 3.2 ± 0.4 | |
| H₂O₂ + Melatonin | Ac-SOD2/Total SOD2 | 0.3 ± 0.06 |
| Cleaved Caspase-3 | 1.5 ± 0.2 | |
| H₂O₂ + this compound | Ac-SOD2/Total SOD2 | 0.8 ± 0.1 |
| Cleaved Caspase-3 | 3.8 ± 0.5 | |
| H₂O₂ + Melatonin + this compound | Ac-SOD2/Total SOD2 | 0.6 ± 0.09 |
| Cleaved Caspase-3 | 2.5 ± 0.3 |
Mandatory Visualizations
Caption: Signaling pathways of Melatonin and this compound.
Caption: Experimental workflow for co-treatment analysis.
Caption: Logical relationship of co-treatment effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of melatonin, this compound, or their combination. For stressed conditions, add the stress-inducing agent (e.g., H₂O₂) with the treatments. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Ac-SOD2, SOD2, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (SOD2, CAT, GPx) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[11]
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described in the cell viability protocol.
-
DCFDA Staining: After treatment, remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the vehicle control to determine the relative ROS levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Melatonin receptor signaling: finding the path through the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin - Wikipedia [en.wikipedia.org]
- 5. Melatonin as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is Melatonin the Most Powerful Antioxidant? | Foundation Chiropractic [foundationflorida.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SIRT3 Inhibition by 3-TYP
Audience: Researchers, scientists, and drug development professionals.
Introduction Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial metabolism, redox homeostasis, and cellular stress responses.[1][2] It governs the activity of numerous mitochondrial proteins involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and antioxidant defense by removing acetyl groups from lysine residues.[1][3] Given its central role in mitochondrial function, SIRT3 has emerged as a significant target for various diseases, including cancer and metabolic disorders.
3-(1H-1,2,3-triazol-4-yl) pyridine, commonly known as 3-TYP, is a well-characterized inhibitor of SIRT3.[4] It serves as a valuable chemical probe for elucidating the cellular functions of SIRT3 and for validating SIRT3 as a therapeutic target. Due to its structural similarity to nicotinamide (NAM), this compound is thought to inhibit sirtuins through a similar mechanism involving competition with the NAD+ cofactor.[4][5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against SIRT3 both in vitro and in cellular contexts.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against sirtuins is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.
| Inhibitor | Target | IC50 Value | Selectivity | Reference |
| This compound | SIRT3 | 38 ± 5 µM | ~6-fold selective over SIRT1 and SIRT2 | [4] |
| This compound | SIRT1 | > 200 µM | - | [4] |
| This compound | SIRT2 | > 200 µM | - | [4] |
SIRT3 Signaling and Inhibition by this compound
SIRT3 is a key regulator of mitochondrial health. It deacetylates and activates a variety of enzymes, leading to decreased reactive oxygen species (ROS) and increased ATP production. This compound blocks these protective functions.
Caption: SIRT3 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro SIRT3 Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of this compound for SIRT3 using a commercially available fluorometric assay kit. These assays measure the deacetylation of a synthetic peptide substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 Activity Assay Kit (e.g., Abcam ab156067 or similar), containing:[6]
-
Fluorogenic peptide substrate
-
NAD+
-
Developer solution
-
Assay Buffer
-
-
This compound (dissolved in DMSO)
-
Microplate reader capable of fluorescence measurement (Excitation ~355 nm, Emission ~460 nm)[7]
-
96-well black microplates
Procedure:
-
Prepare Reagents: Thaw all kit components on ice. Prepare a serial dilution of this compound in assay buffer. The final concentration in the well should typically range from 0.1 µM to 1 mM to generate a full dose-response curve. Remember to include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well black plate, add the following to each well in duplicate:
-
SIRT3 Assay Buffer
-
Fluorogenic Substrate Peptide
-
NAD+ solution
-
-
Add Inhibitor: Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add Developer: Add the developer solution to each well and mix gently. The developer solution stops the SIRT3 reaction and generates a fluorescent signal from the deacetylated peptide.
-
Initiate Reaction: Start the reaction by adding recombinant SIRT3 enzyme to all wells except for a "no enzyme" blank.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at Ex/Em = 355/460 nm.
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular SIRT3 Target Acetylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit SIRT3 activity inside cells by measuring the acetylation status of a known mitochondrial target, such as Superoxide Dismutase 2 (SOD2) or Pyruvate Dehydrogenase E1α (PDHE1α).[8]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies:
-
Anti-acetylated-lysine antibody
-
Anti-SOD2 or Anti-PDHE1α antibody
-
Loading control antibody (e.g., anti-Actin, anti-Tubulin, or a mitochondrial marker like SDHA)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (DMSO) for 12-24 hours.[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody against the acetylated protein of interest (e.g., acetylated SOD2) or a general acetyl-lysine antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip and re-probe the membrane for the total protein of interest (e.g., total SOD2) and a loading control to ensure equal loading.
-
Quantify the band intensities using software like ImageJ. An increase in the ratio of acetylated protein to total protein indicates SIRT3 inhibition.[4]
-
Protocol 3: Cellular Phenotypic Assays
Inhibition of SIRT3 by this compound leads to predictable downstream cellular consequences, such as increased mitochondrial superoxide and decreased ATP levels.[4][8]
A. Measurement of Mitochondrial Superoxide
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell line of interest and culture reagents
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or 6-well plate) and treat with this compound (e.g., 100 µM) or vehicle for 24 hours.[9]
-
Staining: Remove the treatment medium and incubate the cells with 5 µM MitoSOX™ Red in HBSS or culture medium for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm buffer.
-
Analysis: Immediately analyze the cells. For microscopy, capture images using a rhodamine filter set. For flow cytometry, trypsinize and resuspend the cells for analysis. An increase in red fluorescence indicates higher levels of mitochondrial superoxide.
B. Measurement of Cellular ATP Levels
Materials:
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Cell line of interest and culture reagents
-
This compound
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound (e.g., 100 µM) or vehicle for 24 hours.[9]
-
Assay: Equilibrate the plate to room temperature. Add the ATP assay reagent (which lyses the cells and provides luciferase/luciferin) to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A decrease in the luminescent signal in this compound-treated cells compared to the vehicle control indicates a reduction in cellular ATP levels.[8]
Visualized Workflows and Mechanisms
Workflow for Assessing SIRT3 Inhibition
This diagram outlines the typical experimental progression for characterizing a SIRT3 inhibitor like this compound.
Caption: Experimental workflow for characterizing the SIRT3 inhibitor this compound.
Proposed Mechanism of this compound Inhibition
This compound is believed to act as a competitive inhibitor with respect to the NAD+ cofactor, similar to nicotinamide (NAM), a natural byproduct and inhibitor of the sirtuin deacetylation reaction.
Caption: Mechanism of SIRT3 inhibition by this compound via competition with NAD+.
References
- 1. Mitochondrial Sirtuin Network Reveals Dynamic SIRT3-dependent Deacetylation in Response to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 3 regulates mitochondrial protein acetylation and metabolism in tubular epithelial cells during renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Utilizing 3-TYP to Study c-Myc Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor implicated in the regulation of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of numerous human cancers. The stability of the c-Myc protein is tightly controlled by a complex network of post-translational modifications, primarily through the ubiquitin-proteasome system. A key regulatory event in this process is the phosphorylation of c-Myc at Serine 62 (S62), which stabilizes the protein and prevents its degradation.
Recent studies have identified 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) as a selective inhibitor of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. Emerging evidence indicates that this compound can effectively reduce c-Myc protein stability, presenting a promising avenue for therapeutic intervention in c-Myc-driven malignancies, such as multiple myeloma. This document provides detailed application notes and protocols for utilizing this compound to investigate c-Myc stability.
Mechanism of Action
This compound exerts its effect on c-Myc stability by inhibiting SIRT3. While the complete signaling cascade is still under investigation, current evidence points to the involvement of the PI3K/Akt pathway. SIRT3 has been shown to inhibit the PI3K/Akt signaling pathway. The PI3K/Akt pathway, in turn, is a known regulator of kinases that phosphorylate c-Myc at Serine 62, such as Extracellular signal-regulated kinase (ERK). By inhibiting SIRT3, this compound may lead to the modulation of downstream kinases that control the phosphorylation status of c-Myc at S62. A reduction in S62 phosphorylation leads to the destabilization of c-Myc, promoting its ubiquitination and subsequent degradation by the proteasome.[1]
Data Presentation
The following table summarizes representative quantitative data on the effect of a small molecule inhibitor on c-Myc protein stability. While specific half-life data for this compound is not yet widely published, the data for anlotinib, another small molecule inhibitor that destabilizes c-Myc, in multiple myeloma cells serves as a relevant example of the expected experimental outcomes.
| Treatment | Cell Line | c-Myc Half-life (minutes) | Fold Change | Reference |
| DMSO (Control) | NCI-H929 | ~30 | - | [2] |
| Anlotinib | NCI-H929 | ~15 | ~2-fold decrease | [2] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated c-Myc destabilization.
Caption: Workflow for investigating this compound's impact on c-Myc stability.
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine c-Myc Half-life
This protocol is adapted from established methods for determining protein half-life.
Objective: To measure the half-life of endogenous c-Myc protein in cells treated with this compound compared to a vehicle control.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines like NCI-H929 or RPMI-8226)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the indicated time (e.g., 24 hours).
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Time Course Collection: Collect cell pellets at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Cell Lysis: Wash collected cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc and the loading control at each time point.
-
Normalize the c-Myc band intensity to the loading control.
-
Plot the normalized c-Myc intensity (as a percentage of the time 0 value) against time.
-
Determine the half-life of c-Myc by fitting the data to a one-phase decay curve.
-
Immunoprecipitation (IP) to Assess c-Myc Ser62 Phosphorylation
This protocol is a general guideline for immunoprecipitating c-Myc to analyze its phosphorylation status.
Objective: To determine the effect of this compound on the phosphorylation of endogenous c-Myc at Serine 62.
Materials:
-
Cells treated with this compound or DMSO as described above.
-
Ice-cold PBS
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-c-Myc antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blotting: anti-phospho-c-Myc (Ser62), anti-c-Myc (total)
Procedure:
-
Cell Lysis: Lyse the treated cells in a non-denaturing lysis buffer on ice.
-
Clarification of Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer and boiling.
-
Western Blotting:
-
Analyze the eluted proteins by Western blotting.
-
Probe separate blots with antibodies against phospho-c-Myc (Ser62) and total c-Myc.
-
-
Data Analysis: Compare the levels of phospho-Ser62 c-Myc relative to total immunoprecipitated c-Myc in this compound-treated versus control cells.
In Vivo Ubiquitination Assay
This protocol is designed to assess the ubiquitination of c-Myc within cells.
Objective: To determine if this compound treatment leads to an increase in c-Myc ubiquitination.
Materials:
-
Cells treated with this compound or DMSO as described above.
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Materials for immunoprecipitation and Western blotting as described above.
-
Primary antibody for Western blotting: anti-ubiquitin.
Procedure:
-
Proteasome Inhibition: Treat cells with this compound or DMSO, and then add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing NEM.
-
Immunoprecipitation: Immunoprecipitate endogenous c-Myc as described in the IP protocol.
-
Western Blotting:
-
Analyze the immunoprecipitated proteins by Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated c-Myc, which will appear as a high-molecular-weight smear.
-
A parallel blot can be probed with an anti-c-Myc antibody to confirm the immunoprecipitation of c-Myc.
-
-
Data Analysis: Compare the intensity of the ubiquitin smear in the c-Myc immunoprecipitates from this compound-treated and control cells. An increased smear in the this compound-treated sample indicates enhanced c-Myc ubiquitination.
References
Troubleshooting & Optimization
Technical Support Center: Solving 3-TYP Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dissolving 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a chemical compound commonly used in research as a selective inhibitor of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1] Its hydrophobic nature can make it challenging to dissolve in water-based solutions, which is often necessary for in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, precipitation of the compound, and unreliable experimental results.
Q2: What are the general factors that influence the solubility of this compound?
A2: The solubility of this compound, like many chemical compounds, is influenced by several factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the ionization state of this compound, thereby affecting its solubility.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[2][3]
-
Co-solvents: The addition of organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly enhance the solubility of hydrophobic compounds like this compound in aqueous solutions.
-
Mechanical Agitation: Methods like sonication or vortexing can help to break down compound aggregates and facilitate dissolution.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause: The inherent low aqueous solubility of this compound.
Troubleshooting Steps:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent first. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.
-
Sonication: After adding the this compound to the solvent, use a bath sonicator or a probe sonicator to aid dissolution. Sonication helps to break apart particles and increase the surface area for solvation.
-
Warming: Gently warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the temperature sensitivity of this compound and your experimental system.
Issue 2: My this compound solution is cloudy or has visible precipitate after dilution in cell culture media.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, or the organic solvent concentration is too high, causing precipitation upon dilution.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in your organic solvent so that a smaller volume is needed for dilution into your aqueous medium. This will minimize the final concentration of the organic solvent.
-
Stepwise Dilution: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring. This can prevent localized high concentrations that may lead to precipitation.
-
Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Filter Sterilization: If you suspect particulate matter, you can filter the final solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the undissolved compound if precipitation has already occurred.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 5 | 34.21 | Sonication is recommended. |
| Ethanol | 28 | 191.58 | Sonication is recommended. |
| DMSO | 231 | 1580.57 | Sonication is recommended. |
Data obtained from commercially available this compound product information. The pH and temperature for the water solubility measurement were not specified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 146.15 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out 1.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix the contents.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Gently vortex or pipette up and down to mix the solution thoroughly.
-
Use the working solution immediately to treat your cells. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Simplified signaling pathway of SIRT3 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound on cell viability.
References
troubleshooting inconsistent results with 3-TYP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using 3-TYP, a selective SIRT3 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
FAQs about this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound (3-(1H-1,2,3-triazol-4-yl) pyridine) is a selective inhibitor of Sirtuin 3 (SIRT3), a NAD+-dependent deacetylase primarily located in the mitochondria.[1] SIRT3 plays a crucial role in regulating mitochondrial protein acetylation, thereby influencing various cellular processes such as metabolism, oxidative stress response, and apoptosis.[2][3] this compound exerts its inhibitory effect by selectively binding to SIRT3, leading to a decrease in its deacetylase activity.
Q2: What are the reported IC50 values for this compound against different sirtuins?
This compound exhibits selectivity for SIRT3 over other sirtuins, particularly SIRT1 and SIRT2. The half-maximal inhibitory concentration (IC50) values can vary between studies.
Table 1: IC50 Values of this compound for Human Sirtuins
| Sirtuin Isoform | IC50 Value |
| SIRT1 | 88 nM[1][4] |
| SIRT2 | 92 nM[1][4] |
| SIRT3 | 16 nM, 38 µM[1][4][5] |
Note: The significant variation in the reported IC50 for SIRT3 may be due to different assay conditions. Researchers should determine the IC50 under their specific experimental setup.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[5] It is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q4: What are the known off-target effects of this compound?
While this compound is a selective SIRT3 inhibitor, potential off-target effects have been reported. It may also inhibit Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO).[5] Researchers should be aware that other NAD-dependent enzymes, such as dehydrogenases, could also be potential off-targets.[5] It is crucial to include appropriate controls in experiments to account for these potential off-target effects.
Troubleshooting Guide for Inconsistent Results with this compound
Inconsistent results when using this compound can arise from various factors, from reagent handling to experimental design. This guide addresses common problems in a question-and-answer format.
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Problem | Possible Causes | Recommended Solutions |
| High Variability in Replicates | - Inconsistent pipetting- Poor mixing of this compound solution- Cell plating inconsistencies- Edge effects in multi-well plates | - Use calibrated pipettes and proper technique- Vortex stock solutions and dilute working solutions thoroughly- Ensure even cell distribution when seeding- Avoid using outer wells of plates or fill them with sterile media/PBS |
| Weaker than Expected Inhibition | - this compound degradation- Incorrect concentration- Suboptimal assay conditions- Low cell permeability | - Aliquot and store this compound stock at -80°C; avoid freeze-thaw- Verify stock concentration and dilution calculations- Optimize assay parameters (e.g., incubation time, substrate concentration)- Confirm cellular uptake of this compound or use permeabilizing agents if necessary |
| Off-Target Effects | - Inhibition of other sirtuins or enzymes- Non-specific cellular toxicity | - Use the lowest effective concentration of this compound- Include negative controls (e.g., inactive analog) and positive controls (e.g., known SIRT3 substrate acetylation)- Validate findings using a secondary SIRT3 inhibitor or genetic knockdown/knockout models |
| Ineffective in Cell-Based Assays | - Poor cell permeability- Rapid metabolism of this compound- Redundant cellular pathways | - Assess cellular uptake of this compound[6][7][8][9][10]- Perform time-course experiments to determine optimal treatment duration- Investigate compensatory mechanisms that may mask the effect of SIRT3 inhibition |
| Unexpected Cell Toxicity | - High concentration of this compound- Solvent (e.g., DMSO) toxicity- Induction of apoptosis or necroptosis | - Perform a dose-response curve to determine the optimal non-toxic concentration- Ensure the final solvent concentration is below the toxic threshold for your cell line- Assess markers of cell death (e.g., caspase activation, TUNEL assay)[11][12][13][14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Use fresh DMSO as moisture can reduce solubility.[1]
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: In Vitro SIRT3 Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions. Commercial kits are also available for measuring SIRT3 activity.[16]
-
Materials: Recombinant human SIRT3, NAD+, fluorogenic SIRT3 substrate, assay buffer, this compound, and a suitable plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the SIRT3 substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant SIRT3 to each well.
-
Incubate the plate at 37°C for the optimized duration (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution (if required by the kit) or by other means.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of SIRT3 activity for each concentration of this compound and determine the IC50 value.
-
Protocol 3: Cellular Assay to Assess this compound Activity
This protocol uses Western blotting to measure the acetylation of a known SIRT3 substrate, such as Superoxide Dismutase 2 (SOD2) or isocitrate dehydrogenase 2 (IDH2), as a readout of this compound activity in cells.
-
Materials: Cell line of interest, cell culture medium, this compound, lysis buffer, primary antibodies (anti-acetylated-Lysine, anti-SOD2/IDH2, and a loading control like beta-actin or GAPDH), and secondary antibodies.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 6-24 hours).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the acetylated SIRT3 substrate.
-
Subsequently, probe with an antibody for the total SIRT3 substrate and a loading control.
-
Visualize the bands using an appropriate detection system and quantify the band intensities. An increase in the acetylation of the SIRT3 substrate upon this compound treatment indicates successful inhibition of SIRT3.
-
Mandatory Visualizations
Caption: SIRT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 8. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. Sirtuin 3 induces apoptosis and necroptosis by regulating mutant p53 expression in small‑cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
Technical Support Center: 3-TYP (3-(1H-1,2,3-triazol-4-yl) pyridine)
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-TYP in experimental buffers. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or 3-(1H-1,2,3-triazol-4-yl) pyridine, is a chemical compound that functions as a selective inhibitor of Sirtuin 3 (SIRT3).[1][2] It is primarily used in biomedical research, particularly in studies related to cancer biology, to investigate the role of SIRT3 in cellular processes.[2] For instance, it has been shown to repress primary myeloma growth by reducing c-Myc protein stability.[2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment, where it can be stable for up to 36 months. Once in solution, it is recommended to store it at -20°C and use it within one month to avoid loss of potency.[3] For extended storage of stock solutions, -80°C for up to six months is also suggested. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in several common laboratory solvents. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water[3]
The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous media.
Troubleshooting Guide
This guide addresses potential issues that may arise from the degradation of this compound in your experimental buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity of this compound. | Degradation of this compound in the experimental buffer due to inappropriate pH, temperature, or light exposure. | 1. Verify Buffer pH: The stability of compounds containing heterocyclic rings like pyridine and triazole can be pH-dependent. Extreme pH values may lead to hydrolysis. Prepare fresh buffer and confirm its pH immediately before use. Consider performing a pH stability study for this compound in your specific buffer system. 2. Control Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Prepare your working solutions fresh for each experiment and avoid storing them at room temperature for extended periods. If experiments are lengthy, consider keeping solutions on ice. 3. Protect from Light: Pyridine-containing compounds can be susceptible to photodegradation. Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Precipitate forms in the experimental buffer upon addition of this compound. | Poor solubility of this compound in the final buffer concentration or interaction with buffer components. | 1. Check Final Concentration: Ensure that the final concentration of this compound in your experimental buffer does not exceed its solubility limit. You may need to prepare a more dilute stock solution or adjust the final concentration. 2. Optimize Solvent Concentration: If using a DMSO stock solution, ensure the final concentration of DMSO in the aqueous buffer is low (typically <0.5%) to prevent precipitation and minimize solvent effects on your experimental system. 3. Buffer Compatibility: Certain buffer salts or additives may interact with this compound, leading to precipitation. If possible, test the solubility of this compound in a few different buffer systems to identify the most suitable one for your experiment. |
| Variability in results between experiments. | Inconsistent preparation of this compound solutions or degradation of the stock solution over time. | 1. Standardize Solution Preparation: Prepare a large batch of stock solution, aliquot it into single-use vials, and store them under the recommended conditions (-20°C or -80°C). This will ensure consistency across multiple experiments. 2. Use Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen stock for each experiment. Do not store diluted working solutions for long periods. 3. Monitor Stock Solution Age: Keep track of the age of your stock solution and discard it after the recommended storage period (e.g., 1 month at -20°C or 6 months at -80°C).[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 146.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 1.46 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile amber tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental buffer of interest
-
Control buffer (e.g., a buffer in which this compound is known to be stable, if available)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the experimental temperature
-
Light-protected containers (e.g., amber tubes)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays. For example, dilute the 10 mM DMSO stock 1:1000 to get a 10 µM solution.
-
Prepare a similar working solution in a control buffer if available.
-
-
Time-Point Incubation:
-
Divide the test solutions into several aliquots in light-protected containers.
-
Incubate the aliquots at your experimental temperature.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each buffer condition and immediately freeze it at -80°C to stop any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples from all time points.
-
Analyze each sample by HPLC to quantify the remaining amount of intact this compound. The peak area of this compound at t=0 will serve as the 100% reference.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your experimental buffer.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Technical Support Center: Addressing Off-Target Effects in Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the SIRT3 inhibitor 3-TYP and selective PERK inhibitors. Our goal is to help you design robust experiments and correctly interpret your results by addressing potential off-target effects.
Important Advisory: Clarification on the Target of this compound
Initial experimental planning requires the correct identification of a compound's primary target. It has come to our attention that 3-(p-tolyl)propanoic acid, commonly abbreviated as This compound , is sometimes mistaken for a PERK inhibitor. Based on the current scientific literature, this is incorrect.
-
Primary Target of this compound: this compound is a known inhibitor of Sirtuin 3 (SIRT3) , a primary mitochondrial deacetylase.[1][2]
-
PERK Inhibition: There is no substantial evidence to classify this compound as a direct inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
This guide is structured to address this common point of confusion. The first section provides a comprehensive troubleshooting guide for This compound as a SIRT3 inhibitor . The second section addresses off-target effects and troubleshooting for widely recognized and selective PERK inhibitors .
Troubleshooting Guide for this compound (SIRT3 Inhibitor)
This section is for researchers using this compound to study the role of SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of SIRT3, a NAD+-dependent deacetylase located in the mitochondria.[2] It functions by blocking the enzymatic activity of SIRT3, leading to an increase in the acetylation of its substrate proteins. It shows selectivity for SIRT3 over other sirtuins like SIRT1 and SIRT2, although some off-target inhibition can occur at higher concentrations.[1]
Q2: I'm observing effects that don't seem related to SIRT3. What are the known off-target effects of this compound?
A2: While selective, this compound is not perfectly specific. Known off-target effects include:
-
Inhibition of SIRT1 and SIRT2: this compound can inhibit SIRT1 and SIRT2, though with lower potency compared to SIRT3.[1]
-
Inhibition of other NAD-dependent enzymes: Due to its mechanism, this compound may interact with other NAD-dependent enzymes, such as dehydrogenases.[2]
-
Activation of Signaling Pathways: Studies have shown that this compound can enhance the phosphorylation of MAPKs (p38, ERK1/2, JNK) and activate the NF-κB signaling pathway, which can lead to inflammatory responses or apoptosis independent of SIRT3 inhibition.[3]
-
Inhibition of MAT2 and IDO: this compound has also been reported to inhibit Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO).[2]
Q3: My results with this compound are inconsistent. What are common sources of error?
A3: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure your this compound stock is properly dissolved and stored. For in vivo use, specific formulations with agents like PEG300 and Tween80 are often required for solubility and should be prepared fresh.[1]
-
Cellular Health: High concentrations of this compound or prolonged exposure can induce cellular stress and apoptosis, which may confound your results.[3]
-
Experimental Controls: Lack of appropriate controls is a major source of error. It is crucial to validate that the observed phenotype is a direct result of SIRT3 inhibition.
Troubleshooting Specific Issues
Issue 1: Unexpected changes in inflammation or apoptosis markers.
-
Possible Cause: This may be an off-target effect due to the activation of MAPK and NF-κB pathways by this compound.[3]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to find the minimal concentration of this compound that inhibits SIRT3 activity without inducing inflammatory markers.
-
Control Experiments: Use a structurally unrelated SIRT3 inhibitor to see if the effect is reproducible. Alternatively, use siRNA/shRNA to knock down SIRT3 and check if this phenocopies the results from this compound.
-
Monitor Off-Target Pathways: Perform Western blots for phosphorylated p38, ERK, JNK, and NF-κB p65 to directly assess the activation of these off-target pathways at your working concentration of this compound.[3]
-
Issue 2: The observed phenotype is weaker than expected.
-
Possible Cause: The compound may not be reaching its target effectively, or the role of SIRT3 in your specific experimental model is less critical than hypothesized.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Directly measure the acetylation status of a known SIRT3 target, such as SOD2 or components of the electron transport chain, via Western blot or immunoprecipitation followed by Western blot. An increase in acetylation confirms that this compound is active in your system.
-
Optimize Concentration and Duration: Titrate the concentration of this compound and the duration of treatment. Some cellular effects of SIRT3 inhibition may require longer incubation times to become apparent.
-
Check Reagent Quality: Verify the purity and integrity of your this compound compound.
-
Quantitative Data: this compound Inhibitor Potency
| Compound | Target | IC50 | Notes |
| This compound | SIRT3 | 38 µM | Primary target.[2] |
| SIRT1 | 88 µM | Off-target.[1] | |
| SIRT2 | 92 µM | Off-target.[1] |
IC50 values can vary between different assay conditions.
Experimental Protocols
Protocol 1: Validating SIRT3 Target Engagement via Western Blot
-
Cell Treatment: Plate and treat your cells with a vehicle control and various concentrations of this compound (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 12 or 24 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer containing a protease inhibitor cocktail and, crucially, deacetylase inhibitors like Trichostatin A (TSA) and Nicotinamide (NAM) to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against an acetylated form of a known SIRT3 target (e.g., anti-Acetyl-SOD2 (Lys68)).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SOD2 and a loading control (e.g., GAPDH or β-actin) to normalize the signal and confirm equal protein loading. A successful experiment will show a dose-dependent increase in acetylated-SOD2 relative to total SOD2.
Troubleshooting Guide for Selective PERK Inhibitors (e.g., GSK2606414, GSK2656157)
This section is for researchers using specific small-molecule inhibitors to study the PERK branch of the Unfolded Protein Response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for common PERK inhibitors like GSK2606414?
A1: GSK2606414 and GSK2656157 are potent, ATP-competitive inhibitors of PERK kinase activity.[4] By binding to the kinase domain, they prevent the autophosphorylation of PERK that occurs during ER stress, thereby blocking the downstream phosphorylation of eIF2α and subsequent translational attenuation.
Q2: Are these PERK inhibitors completely selective? What are their off-target effects?
A2: While highly selective, no kinase inhibitor is perfectly specific. The most well-characterized off-target effect for GSK2606414 and GSK2656157 is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) .[5][6] This is significant because RIPK1 is a key regulator of TNF-alpha-mediated inflammation and necroptosis. Uncharacterized off-target effects can always lead to toxicity or misinterpretation of results.[5]
Q3: I'm using a PERK inhibitor, but my ER stress induction still leads to cell death. Why?
A3: ER stress activates three UPR branches: PERK, IRE1α, and ATF6.[7][8][9] Inhibiting only the PERK branch does not stop the other two. Prolonged or severe ER stress can still induce apoptosis through the IRE1α-JNK or ATF6 pathways. Furthermore, if your compound is also inhibiting the off-target RIPK1, it could affect cell fate decisions in response to inflammatory cytokines that may be present in your model system.[6]
Troubleshooting Specific Issues
Issue 1: Results are difficult to interpret due to potential RIPK1 inhibition.
-
Possible Cause: Your experimental phenotype might be a composite of both PERK and RIPK1 inhibition, especially if your model involves inflammation (e.g., treatment with TNF-alpha).
-
Troubleshooting Steps:
-
Use a Structurally Different PERK Inhibitor: Employ an alternative, selective PERK inhibitor that has a different off-target profile (e.g., AMG PERK 44, which is reported to be more specific against RIPK1).[5] If the phenotype persists, it is more likely to be PERK-dependent.
-
Genetic Controls: The gold standard is to use genetic validation. Use siRNA/shRNA to specifically knock down PERK. If this reproduces the effect of the inhibitor, you can be more confident the phenotype is on-target.
-
Isolate the RIPK1 Effect: Design an experiment to test the inhibitor's effect on TNF-alpha-induced necroptosis, a known RIPK1-dependent process, to understand the functional consequence of the off-target inhibition in your system.
-
Issue 2: No effect on downstream PERK signaling (p-eIF2α) is observed after treatment.
-
Possible Cause: The inhibitor may not be potent enough at the chosen concentration, the ER stress induction may be insufficient, or the timing of analysis is incorrect.
-
Troubleshooting Steps:
-
Confirm ER Stress Induction: First, ensure your positive control (ER stress inducer like thapsigargin or tunicamycin) is working. You should see a robust increase in PERK phosphorylation (p-PERK) and eIF2α phosphorylation (p-eIF2α) in cells treated with the inducer alone.
-
Optimize Inhibitor Concentration and Pre-incubation: Perform a dose-response curve for the PERK inhibitor. It is common practice to pre-incubate the cells with the inhibitor for 1-2 hours before adding the ER stress inducer.
-
Check Analysis Timing: The phosphorylation of eIF2α can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) after ER stress induction to find the peak of p-eIF2α expression and ensure you are not missing the window of activity.
-
Quantitative Data: PERK Inhibitor Potency & Selectivity
| Compound | Target | IC50 | Off-Target(s) |
| GSK2606414 | PERK | 0.4 nM | RIPK1[4][6] |
| GSK2656157 | PERK | 0.9 nM | RIPK1[4][6] |
| AMG PERK 44 | PERK | 6 nM | GCN2, B-Raf (>100-fold selective)[4] |
IC50 values are highly dependent on the assay system and should be used as a guide.
Experimental Protocols
Protocol 2: Validating PERK Inhibition during ER Stress via Western Blot
-
Cell Treatment:
-
Seed cells to reach ~80% confluency on the day of the experiment.
-
Group 1 (Negative Control): Vehicle only.
-
Group 2 (Positive Control): Pre-treat with vehicle for 1 hour, then add an ER stress inducer (e.g., 1 µM thapsigargin) for 4 hours.
-
Group 3 (Experimental): Pre-treat with PERK inhibitor (e.g., 100 nM GSK2606414) for 1 hour, then add the ER stress inducer for 4 hours.
-
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve phosphorylation states.
-
Protein Quantification: Normalize protein concentrations across all samples using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., 5% BSA in TBST).
-
Incubate with primary antibodies for p-eIF2α (Ser51) and total eIF2α. You can also probe for downstream targets like ATF4 and CHOP.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection & Normalization: Visualize bands via ECL. The expected result is a strong p-eIF2α signal in Group 2 that is significantly reduced in Group 3. Normalize the p-eIF2α signal to total eIF2α and a loading control (e.g., GAPDH).
Visualizations: Pathways and Workflows
Caption: The SIRT3 signaling pathway and point of inhibition by this compound.
Caption: The PERK branch of the UPR and point of therapeutic inhibition.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 7. The three branches of the unfolded protein response exhibit differential significance in breast cancer growth and stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-TYP Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT3 inhibitor, 3-TYP. The information is designed to help refine treatment duration for optimal experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing high variability in my results with this compound treatment?
Answer: Experimental variability with small molecule inhibitors like this compound can stem from several factors.[1][2] Consistent experimental execution is crucial for reproducible outcomes.[1] Key areas to examine include:
-
Cell Culture Conditions:
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic changes, which may alter their sensitivity to this compound. It is advisable to use cells within a consistent and low passage number range.[1]
-
Cell Seeding Density: The initial number of cells plated can influence their growth rate and response to treatment. Ensure a uniform cell suspension and consistent seeding density across all experiments.[1]
-
-
Reagent Preparation and Handling:
-
This compound Stock and Dilutions: Inconsistent preparation of this compound solutions can lead to variability. Prepare fresh serial dilutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Solubility Issues: this compound may precipitate if its solubility limit is exceeded in the chosen solvent. If you observe cloudiness or precipitation, confirm your concentration, consider gentle warming and sonication, or prepare a fresh solution.
-
-
Assay-Specific Factors:
-
Incubation Time: The duration of this compound exposure will significantly impact the outcome. It is critical to standardize the incubation time across all replicate experiments.[1]
-
Endpoint Measurement: Ensure that the method used to assess the outcome (e.g., Western blot, viability assay) is performed consistently and with appropriate controls.
-
Below is a workflow to help troubleshoot experimental variability:
Caption: Troubleshooting workflow for inconsistent experimental results.
Question: How do I determine the optimal treatment duration for this compound in my specific cell line and experiment?
Answer: The optimal treatment duration for this compound is dependent on the cell type, the concentration of this compound used, and the biological question being addressed. A systematic approach is recommended to determine the ideal duration for your experiment.
Experimental Workflow for Optimizing this compound Treatment Duration:
-
Literature Review & Initial Range Finding: Begin by reviewing published studies that have used this compound in similar cell lines or to investigate similar pathways. This will provide a starting range for both concentration and duration.
-
Time-Course Experiment: Design a time-course experiment to observe the dynamics of your endpoint of interest. This involves treating your cells with a fixed concentration of this compound and collecting samples at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Dose-Response Experiment: In parallel, or as a next step, perform a dose-response experiment at a few key time points identified from your time-course study. This involves treating cells with a range of this compound concentrations for a fixed duration.
-
Data Analysis and Selection of Optimal Duration: Analyze the results from your time-course and dose-response experiments to identify the shortest duration that produces a robust and statistically significant effect at the desired concentration.
References
best practices for long-term storage of 3-TYP
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 3-TYP, a selective SIRT3 inhibitor. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during its handling and storage.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial for maintaining its stability and ensuring the reliability of experimental results. The following table summarizes the recommended storage conditions for both solid this compound and its solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[1] | - Keep in a tightly sealed container. - Store in a desiccator to prevent moisture absorption. - Protect from light. |
| Stock Solutions (e.g., in DMSO) | -20°C | Up to 1 month[2] | - Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. - Use fresh, anhydrous DMSO for reconstitution as moisture can reduce solubility.[1] - Store in tightly sealed, light-protecting vials. |
Experimental Protocols
Protocol for Reconstitution of Solid this compound to a 10 mM Stock Solution in DMSO:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of this compound (MW: 146.15 g/mol ), add 684.2 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate light-protecting vials. Store the aliquots at -20°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Difficulty Dissolving this compound Powder
-
Question: I am having trouble dissolving the this compound powder in DMSO. What could be the cause?
-
Answer:
-
Moisture in DMSO: this compound's solubility can be reduced by moisture in the DMSO.[1] Ensure you are using fresh, anhydrous grade DMSO.
-
Incorrect Solvent Volume: Double-check your calculations to ensure the correct volume of solvent is being added for your desired concentration.
-
Insufficient Mixing: Ensure the solution is being mixed thoroughly. Gentle vortexing or brief sonication can aid dissolution.
-
Issue 2: Precipitate Formation in Stored Solutions
-
Question: I observed a precipitate in my this compound stock solution after thawing. Is it still usable?
-
Answer:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.[2]
-
Solubility Limits Exceeded: Ensure that the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent. If precipitation is observed upon thawing, gently warm the vial to 37°C and vortex to try and redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
Issue 3: Inconsistent Experimental Results
-
Question: My experiments using this compound have been yielding inconsistent results. Could this be related to storage?
-
Answer:
-
Compound Degradation: Improper storage, such as prolonged exposure to room temperature, light, or repeated freeze-thaw cycles, can lead to the degradation of this compound, resulting in reduced potency and inconsistent results. Always follow the recommended storage guidelines.
-
Solution Age: Stock solutions of this compound are recommended to be used within one month when stored at -20°C.[2] Using older solutions may lead to variability.
-
Check for Contamination: Ensure that your stock solution has not been contaminated.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, or 3-(1H-1,2,3-triazol-4-yl) pyridine, is a selective inhibitor of Sirtuin 3 (SIRT3).[1][3][4] It is used in research to study the roles of SIRT3 in various cellular processes.
Q2: How should I store the solid powder form of this compound upon receipt? A2: The lyophilized powder should be stored at -20°C in a desiccated environment. Under these conditions, it is stable for up to three years.[1][2]
Q3: Can I store this compound solutions at 4°C? A3: It is not recommended to store this compound solutions at 4°C for extended periods. For long-term storage, -20°C is the recommended temperature to maintain stability and prevent degradation.
Q4: How many times can I freeze and thaw a this compound stock solution? A4: To ensure the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice.[2]
Q5: What are the signs of this compound degradation? A5: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates that do not redissolve upon warming or a noticeable decrease in the compound's efficacy in assays can indicate degradation.
Q6: Is this compound light-sensitive? A6: While specific photostability data for this compound is not readily available, it is a general best practice for long-term storage of organic compounds to protect them from light to prevent potential photodegradation.
Visualizations
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmsselfstorage.com [tmsselfstorage.com]
- 4. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of 3-TYP on SIRT3: A Comparative Guide
For researchers and professionals in drug development, understanding the tools to modulate sirtuin activity is paramount. Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a significant target in various diseases, including cancer and metabolic disorders. This guide provides an objective comparison of the SIRT3 inhibitor, 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP), with other alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of SIRT3 Inhibitors
This compound is a widely used selective inhibitor of SIRT3. Its efficacy is often compared with other sirtuin inhibitors to validate its specificity and mechanism of action. The following table summarizes the quantitative data for this compound and its alternatives.
| Inhibitor | Target Sirtuins | IC50 Values | Key Features |
| This compound | SIRT3 (selective) | SIRT3: 16 nM[1], 38 µM[2] SIRT1: 88 nM[1] SIRT2: 92 nM[1] | Selective for SIRT3 over SIRT1 and SIRT2[1]. Increases mitochondrial protein acetylation[3]. |
| Selisistat (EX-527) | SIRT1, SIRT2, SIRT3 | Not specified in results | A known inhibitor of SIRT1, SIRT2, and SIRT3, often used in cancer studies[4]. |
| Nicotinamide | Pan-sirtuin inhibitor | Not specified in results | Non-specific inhibitor of all sirtuin isoforms[4]. Its use is limited by its rapid conversion to NAD+[4]. |
| SJ-106C | SIRT1, SIRT2, SIRT3 | Not specified in results | A mitochondria-targeted inhibitor with improved solubility and potency against DLBCL cells[5]. |
| LC-0296 | SIRT3 (specific) | Not specified in results | A novel, specific SIRT3 inhibitor identified through high-throughput screening[6]. |
Note: The reported IC50 values for this compound show a significant discrepancy between sources. Researchers should consider the experimental context when interpreting these values.
Experimental Protocols for Validating SIRT3 Inhibition
The validation of a SIRT3 inhibitor typically involves biochemical assays and cell-based assays to confirm its effect on SIRT3 activity and downstream signaling pathways.
1. In Vitro SIRT3 Deacetylase Activity Assay
This assay directly measures the ability of an inhibitor to block the deacetylase activity of recombinant SIRT3.
-
Materials: Recombinant human SIRT3, fluorogenic acetylated peptide substrate (e.g., based on a known SIRT3 substrate like MnSOD), NAD+, Trichostatin A (TSA) as a pan-HDAC inhibitor, and the test inhibitor (this compound).
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, and DTT.
-
Add recombinant SIRT3 to the wells of a 96-well plate.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a no-inhibitor control and a control with a known non-SIRT3 inhibitor.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Western Blot Analysis of SIRT3 Substrate Acetylation
This cell-based assay validates the inhibitor's effect on the acetylation status of known SIRT3 substrates within the cell. A common substrate marker is Manganese Superoxide Dismutase (MnSOD) acetylated at lysine 68 (Ac-K68) and 122 (Ac-K122).
-
Materials: Cell line of interest (e.g., MDA-MB-231 breast cancer cells), cell lysis buffer, primary antibodies against acetylated MnSOD (Ac-K68, Ac-K122), total MnSOD, and a loading control (e.g., β-actin), and a secondary antibody.
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the SIRT3 inhibitor (e.g., this compound at a concentration of 50-100 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control group.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated MnSOD and total MnSOD.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities and normalize the acetylated MnSOD levels to total MnSOD. An increase in the ratio of acetylated MnSOD to total MnSOD indicates SIRT3 inhibition[7].
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for SIRT3 Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound like this compound on SIRT3.
Caption: A generalized workflow for validating SIRT3 inhibitors, from in vitro assays to in vivo studies.
SIRT3-HIF-1α Signaling Pathway Inhibition by this compound
Inhibition of SIRT3 by this compound has been shown to suppress the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway[8]. This pathway is crucial in cellular adaptation to low oxygen conditions and is often implicated in cancer progression.
Caption: Inhibition of SIRT3 by this compound disrupts HIF-1α stabilization, impacting downstream gene expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journaloflifesciences.org [journaloflifesciences.org]
- 5. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3 inhibition suppresses hypoxia‐inducible factor 1α signaling and alleviates hypoxia‐induced apoptosis of type B spermatogonia GC‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT3 Inhibitors: 3-TYP and Beyond
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, has spurred the development of specific inhibitors to probe its function and as potential therapeutic agents. This guide provides an objective comparison of 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a widely used SIRT3 inhibitor, with other notable SIRT3 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of SIRT3 Inhibitors
The efficacy and utility of a SIRT3 inhibitor are determined by its potency, selectivity, and cellular activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors against SIRT1, SIRT2, and SIRT3, highlighting their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT3 | Reference |
| This compound | 0.088 | 0.092 | 0.016 | ~5.5-fold vs SIRT1/2 | [1][2] |
| This compound | Not specified | Not specified | 38 | Not specified | [3][4] |
| AGK2 | 30 | 3.5 | 91 | Selective for SIRT2 | [5] |
| Tenovin-6 | 21 | 10 | 67 | Broad | [5] |
| SIRT-IN-1 | 0.015 | 0.010 | 0.033 | Pan-SIRT1/2/3 | [5] |
| SIRT3-IN-1 | Not specified | Not specified | 0.043 | SIRT3 selective | [5] |
| NH4-6 | 3.0 | 0.032 | 2.3 | Pan-SIRT1/2/3 | [6] |
| NH4-13 | >50 | 0.087 | >50 | Selective for SIRT2 | [6] |
Note: IC50 values can vary between studies due to different assay conditions.
This compound exhibits good potency for SIRT3 and moderate selectivity over the cytosolic SIRT2 and nuclear SIRT1.[1][2] While other compounds like SIRT3-IN-1 show high potency, this compound remains a valuable tool due to its commercial availability and established use in cellular studies. It is important to note that this compound may have off-target effects on other NAD+-dependent enzymes, which should be considered when interpreting experimental results.[4][5]
Experimental Methodologies
Accurate and reproducible data are paramount in inhibitor comparison. Below are detailed protocols for key experiments used to characterize SIRT3 inhibitors.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant sirtuin enzymes.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[7]
-
Substrate Solution: Prepare a solution of a fluorogenic acetylated peptide substrate (e.g., from p53) and NAD+ in Assay Buffer. Final concentrations in the assay are typically 125 µM peptide and 3 mM NAD+.
-
Enzyme Solution: Dilute recombinant human SIRT1, SIRT2, or SIRT3 enzyme in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the Assay Buffer, diluted enzyme, and inhibitor solution (or solvent for control).[7]
-
Initiate the reaction by adding the Substrate Solution to all wells.[7]
-
Incubate the plate at 37°C for 45-60 minutes.[7]
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing nicotinamide.[7]
-
Measure the fluorescence intensity using a microplate reader (excitation: 350-360 nm, emission: 450-465 nm).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Mitochondrial Protein Acetylation
This method is used to assess the effect of SIRT3 inhibitors on the acetylation status of mitochondrial proteins in cells.
Protocol:
-
Mitochondrial Fractionation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend cells in a homogenization buffer and lyse the cells using a Dounce homogenizer.[9]
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[9][10] The final mitochondrial pellet is resuspended in a suitable buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the mitochondrial lysate using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for an acetylated mitochondrial protein (e.g., acetylated-SOD2) or a pan-acetyl-lysine antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]
-
Quantify the band intensities to determine the relative change in protein acetylation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by SIRT3 and the experimental procedures used to study them can aid in understanding.
Caption: SIRT3 deacetylates and activates key mitochondrial enzymes involved in metabolism and antioxidant defense.
Caption: Experimental workflow for assessing mitochondrial protein acetylation by Western blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. abcam.com [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 11. Western Blot Protocol – Mitophenome [mitophenome.org]
- 12. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-TYP and Resveratrol in Sirtuin Modulation Studies
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison between 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) and resveratrol, two widely studied small molecules that modulate the activity of sirtuins. Sirtuins are a class of NAD⁺-dependent deacetylases that are critical regulators of metabolism, stress resistance, and aging. Understanding the distinct mechanisms and effects of this compound and resveratrol is crucial for their application in experimental research and therapeutic development.
Mechanism of Action: Inhibition vs. Complex Modulation
The primary distinction between this compound and resveratrol lies in their fundamental interaction with sirtuins. This compound is characterized as a direct inhibitor, whereas resveratrol exhibits a more complex, often activating, role that is highly context-dependent.
This compound: A Selective Sirtuin Inhibitor
This compound is recognized primarily as a selective inhibitor of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[1][2] By inhibiting SIRT3, this compound prevents the deacetylation of mitochondrial proteins, thereby influencing mitochondrial function, cellular metabolism, and oxidative stress responses. It is important to note that this compound may have off-target effects on other NAD⁺-dependent enzymes and has also been identified as an inhibitor of Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO).[1][2]
Resveratrol: A Substrate-Dependent Sirtuin Modulator
Resveratrol's role is more multifaceted. While widely reported as a Sirtuin 1 (SIRT1) activator, its effect is not universal across all substrates.[3][4] Research indicates that resveratrol's modulatory activity—be it activation, inhibition, or no effect—is highly dependent on the specific peptide substrate being deacetylated.[5][6] Some studies have shown that resveratrol can inhibit SIRT3 and stimulate SIRT5 activity.[7]
Furthermore, resveratrol's influence on sirtuins is intricately linked to the cellular concentration of NAD⁺.[8] It can indirectly boost sirtuin activity by increasing intracellular NAD⁺ levels through the upregulation of the NAD⁺ synthesis enzyme, nicotinamide mononucleotide adenylyl transferase (NMNAT1).[9][10] This dual mechanism of direct, allosteric modulation and indirect NAD⁺-mediated effects complicates its classification as a simple activator.[11][12]
Quantitative Comparison of Sirtuin Activity Modulation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes available data for this compound. Data for resveratrol as a direct inhibitor is less consistent, as its effects are substrate-dependent.
| Compound | Target Sirtuin | IC50 Value | Notes |
| This compound | SIRT3 | 38 µM | Primary target; functions as a selective inhibitor.[1][2] |
| SIRT1 / SIRT2 | Weaker Inhibition | Selective for SIRT3 over SIRT1 and SIRT2.[13] | |
| Resveratrol | SIRT1 | Variable | Primarily acts as an activator; inhibitory effects are substrate-dependent.[5][6] |
| SIRT3 | Inhibition Observed | Has been shown to inhibit SIRT3-dependent deacetylation of specific substrates.[7] | |
| SIRT5 | Activation Observed | Has been shown to stimulate SIRT5-dependent deacetylation of specific substrates.[7] |
Signaling Pathways and Cellular Effects
The modulation of sirtuins by this compound and resveratrol triggers distinct downstream signaling cascades.
This compound and the SIRT3 Mitochondrial Pathway As a SIRT3 inhibitor, this compound directly impacts mitochondrial homeostasis. SIRT3 deacetylates and activates numerous enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative stress defense, such as Superoxide Dismutase 2 (SOD2). Inhibition by this compound leads to hyperacetylation of these targets, which can result in mitochondrial dysfunction and increased production of reactive oxygen species (ROS).
Resveratrol and the SIRT1 Regulatory Network Resveratrol's modulation of SIRT1 affects a wide array of cellular processes. Activated SIRT1 deacetylates key transcription factors and proteins, including p53 and NF-κB, which are central to regulating cellular responses to stress, inflammation, and apoptosis.[14] By enhancing SIRT1 activity, resveratrol can promote cell survival and suppress inflammatory pathways.
Experimental Protocols: Measuring Sirtuin Inhibition
A common method to assess the inhibitory activity of compounds like this compound and resveratrol is a fluorogenic sirtuin activity assay. This assay measures the NAD⁺-dependent deacetylation of a synthetic peptide substrate.
Protocol: Fluorogenic SIRT1/SIRT3 Activity Assay
This protocol is adapted from standard methodologies for measuring sirtuin activity.[15][16]
A. Materials and Reagents:
-
Recombinant human SIRT1 or SIRT3 enzyme
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ solution
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 or SIRT3 substrate)
-
Developer solution (e.g., containing a protease to cleave the deacetylated product)
-
Trichostatin A (to inhibit other classes of deacetylases)
-
Test compounds (this compound, Resveratrol) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
B. Experimental Procedure:
-
Prepare Reaction Mix: In each well of the 96-well plate, prepare a reaction mix containing the Sirtuin Assay Buffer, NAD⁺, and the fluorogenic substrate.
-
Add Inhibitor: Add serial dilutions of the test compound (this compound or resveratrol) or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add the recombinant sirtuin enzyme to each well to start the deacetylation reaction. For a negative control, add buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Develop Signal: Stop the reaction by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
Second Incubation: Incubate the plate at 37°C for an additional 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
C. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and resveratrol represent two distinct classes of sirtuin-modulating compounds.
-
This compound is a valuable research tool for specifically investigating the consequences of SIRT3 inhibition , particularly within the context of mitochondrial biology and metabolism. Its characterization as a direct inhibitor makes it suitable for studies aiming to elucidate the downstream effects of SIRT3 pathway suppression.
-
Resveratrol is a pleiotropic modulator whose effects on sirtuins are more complex and context-dependent. It is often used to study SIRT1 activation and its broad physiological benefits, but researchers must consider its substrate-specific activity and its indirect effects via NAD⁺ metabolism. Its dual role as a potential inhibitor of other sirtuins like SIRT3 further necessitates careful interpretation of experimental results.
For researchers, the choice between this compound and resveratrol should be guided by the specific sirtuin isoform and biological question under investigation. This compound offers specificity for SIRT3 inhibition, while resveratrol provides a tool to explore the broader network of SIRT1-mediated cellular regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longevitan.com [longevitan.com]
- 4. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 6. [PDF] Sirt1 activation by resveratrol is substrate sequence-selective | Semantic Scholar [semanticscholar.org]
- 7. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foundmyfitness.com [foundmyfitness.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential Synergistic Supplementation of NAD+ Promoting Compounds as a Strategy for Increasing Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Induces a Mitochondrial Complex I-dependent Increase in NADH Oxidation Responsible for Sirtuin Activation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Effects of Resveratrol and other Polyphenols on Sirt1: Relevance to Brain Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Analysis of 3-TYP and Nicotinamide: Sirtuin and PARP Inhibition
In the landscape of molecular biology and drug development, the modulation of enzyme activity is a cornerstone of therapeutic strategy. Among the key targets are sirtuins and poly(ADP-ribose) polymerases (PARPs), enzymes central to cellular metabolism, DNA repair, and stress responses. This guide provides a comparative analysis of two significant inhibitors: 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a selective synthetic compound, and nicotinamide, a naturally occurring amide of vitamin B3. We will delve into their mechanisms of action, inhibitory profiles, and cellular effects, supported by experimental data and detailed protocols.
Overview of this compound and Nicotinamide
This compound is a synthetic compound identified as a selective inhibitor of Sirtuin 3 (SIRT3), a major mitochondrial deacetylase.[1][2] Its selectivity makes it a valuable tool for studying the specific roles of SIRT3 in mitochondrial function and related diseases.[2]
Nicotinamide (NAM) , the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to nicotinamide adenine dinucleotide (NAD+).[3][4] It is also a well-established, non-selective inhibitor of sirtuins and PARPs, acting as a key physiological regulator of these enzymes.[5][6]
Comparative Inhibitory Profile
The primary distinction between this compound and nicotinamide lies in their selectivity and potency towards different enzyme families. This compound is recognized for its preference for SIRT3, while nicotinamide exhibits broader inhibitory activity across sirtuins and also potently inhibits PARP enzymes.[1][6]
Data Presentation: Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and nicotinamide against various sirtuins. This quantitative data highlights the differing selectivity profiles of the two compounds.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | SIRT1 | 88 µM | [1] |
| SIRT2 | 92 µM | [1] | |
| SIRT3 | 16 µM, 38 µM | [1][7] | |
| Nicotinamide | SIRT1 | 68.1 ± 1.8 µM | [8] |
| SIRT3 | 36.7 ± 1.3 µM | [8] |
Note: IC50 values can vary based on assay conditions.
Mechanisms of Action
Sirtuin Inhibition
Both this compound and nicotinamide are believed to inhibit sirtuins through a similar mechanism related to the NAD+ binding pocket.[2][5] Sirtuins are NAD+-dependent deacetylases. Nicotinamide, as a product of the deacetylation reaction, inhibits sirtuin activity through a "base-exchange" pathway. It rebinds to the enzyme-intermediate complex, promoting the reverse reaction and preventing the final deacetylation step.[8][9][10] Due to its structural similarity to nicotinamide, this compound is proposed to act via the same mode of action.[2]
PARP Inhibition by Nicotinamide
Nicotinamide also functions as an endogenous inhibitor of Poly(ADP-ribose) polymerase (PARP).[6][11] PARP enzymes, particularly PARP-1, are activated by DNA strand breaks and play a crucial role in DNA repair.[12] The nicotinamide moiety is a structural component of many clinically approved PARP inhibitors, which act as NAD+ competitors.[13][14] By inhibiting PARP, nicotinamide can interfere with DNA repair processes, which has implications for cancer therapy, often sensitizing cancer cells to DNA-damaging agents.[6][12]
Cellular and Physiological Effects
The distinct inhibitory profiles of this compound and nicotinamide lead to different downstream cellular consequences.
This compound: As a selective SIRT3 inhibitor, this compound's effects are primarily localized to the mitochondria. Inhibition of SIRT3 by this compound leads to:
-
Increased mitochondrial protein acetylation : This includes the hyperacetylation of key enzymes like superoxide dismutase 2 (SOD2).[15]
-
Increased oxidative stress : Leads to a rise in reactive oxygen species (ROS) and superoxide levels.[2][15]
-
Reduced ATP levels : Impairment of mitochondrial function affects cellular energy production.[2]
-
Induction of apoptosis : In some contexts, SIRT3 inhibition can promote programmed cell death.[15]
These effects make this compound a valuable tool for studying mitochondrial dysfunction and a potential agent in cancer therapy, where it has been shown to reduce the stability of oncoproteins like c-Myc.[16]
Nicotinamide: The effects of nicotinamide are more widespread due to its roles as an NAD+ precursor and a non-selective sirtuin and PARP inhibitor.
-
Modulation of Cellular Metabolism : By influencing NAD+ levels and sirtuin activity, nicotinamide impacts energy metabolism.[3][17]
-
DNA Repair Inhibition : Through PARP inhibition, it can impair DNA repair pathways.[12]
-
Anti-inflammatory Effects : Nicotinamide has demonstrated anti-inflammatory properties, potentially through the modulation of various signaling pathways.[18][19]
-
Cell Cycle Arrest and Apoptosis : In certain cancer cell lines, PARP inhibition by nicotinamide can induce G2 cell cycle arrest and apoptosis.[12]
Experimental Protocols
Sirtuin Inhibition Assay (Fluorometric)
This protocol outlines a general method for measuring the inhibitory activity of compounds against sirtuins.
-
Reagents and Materials: Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT3), fluorogenic acetylated peptide substrate, NAD+, Trichostatin A (a broad-spectrum HDAC inhibitor), assay buffer, and the test compounds (this compound, Nicotinamide).
-
Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and the test compound. c. Initiate the reaction by adding NAD+. d. Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[8] e. Stop the reaction and measure the fluorescence using a plate reader. The signal is proportional to the deacetylase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that a compound binds to its intended target within a cell.
-
Cell Treatment: Treat intact cells with the compound (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (e.g., SIRT3) remaining in the soluble fraction using Western blotting.
-
Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Therapeutic Applications
This compound: Given its role in inducing mitochondrial dysfunction and inhibiting oncoproteins, this compound is primarily investigated as a potential anti-cancer agent, particularly for malignancies reliant on mitochondrial metabolism. Studies have shown its efficacy in inhibiting the growth of primary myeloma.[16]
Nicotinamide: The therapeutic applications of nicotinamide are extensive and diverse. It is used in:
-
Dermatology: For treating conditions like acne, rosacea, and for its anti-aging and skin barrier-improving properties.[18][19][20]
-
Oncology: As an adjunct to chemotherapy to sensitize tumors and as a potential PARP inhibitor, particularly in the context of BRCA-mutated cancers.[13]
-
Neurodegenerative Diseases: Investigated for its potential neuroprotective effects, partly through its role as a PARP-1 inhibitor and NAD+ precursor.[11][15]
-
Pellagra Treatment: As a form of vitamin B3, it is the standard treatment for niacin deficiency.[21]
Conclusion
This compound and nicotinamide are both valuable chemical probes and potential therapeutic agents that target critical cellular enzymes. This compound offers high selectivity for SIRT3, making it an excellent tool for dissecting the specific functions of this mitochondrial sirtuin. In contrast, nicotinamide is a broad-spectrum inhibitor of sirtuins and PARPs, with a complex and multifaceted physiological role as both an inhibitor and a vital metabolic precursor. The choice between these compounds depends entirely on the research or therapeutic goal: targeted inhibition of mitochondrial deacetylation versus broad modulation of cellular stress responses, DNA repair, and metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide, PARP inhibitor (CAS 98-92-0) | Abcam [abcam.com]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 11. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 12. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinamide ameliorates mitochondria-related neuronal apoptosis and cognitive impairment via the NAD+/SIRT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Selective SIRT3 Inhibitor this compound Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and physiological changes induced by nicotinamide in a C3H mouse mammary carcinoma and CDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Cross-Validation of 3-TYP's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a selective inhibitor of Sirtuin 3 (SIRT3), across different cancer cell lines. This document summarizes key experimental data, offers detailed methodologies for crucial assays, and visualizes the involved signaling pathways to support further research and drug development endeavors.
Unveiling the Mechanism: this compound and the SIRT3 Signaling Pathway
This compound is a valuable chemical probe for studying the roles of SIRT3, a key mitochondrial deacetylase. SIRT3 plays a complex, context-dependent role in cancer, acting as either a tumor suppressor or an oncogene. Its inhibition by this compound offers a therapeutic avenue for cancers where SIRT3 activity is pro-tumorigenic. The primary mechanism of this compound involves the inhibition of SIRT3's deacetylase activity, leading to the hyperacetylation of its downstream targets. This disruption of mitochondrial protein function impacts cellular metabolism, redox balance, and key signaling pathways that govern cancer cell proliferation and survival.
A critical pathway influenced by SIRT3 and consequently by this compound is the regulation of the oncoprotein c-Myc. In certain cancers, such as prostate cancer, SIRT3 can suppress the PI3K/Akt signaling pathway, which in turn leads to the destabilization and degradation of c-Myc. By inhibiting SIRT3, this compound can interfere with this regulatory mechanism.
Figure 1: Simplified signaling pathway of SIRT3 and its inhibition by this compound.
Comparative Effects of this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Reported Effect of this compound | Key Findings |
| Myeloma cell lines (e.g., MM1.S, U266) | Multiple Myeloma | Induces cytotoxicity and DNA damage. | Reduces c-Myc protein stability by decreasing Ser62 phosphorylation, leading to inhibited tumor growth. |
| Prostate cancer cell lines (e.g., PC-3, DU145) | Prostate Cancer | Potential to increase c-Myc stability (by inhibiting SIRT3's suppressive effect on the PI3K/Akt pathway). | SIRT3 overexpression inhibits prostate cancer growth by destabilizing c-Myc; this compound would reverse this effect. |
| Breast cancer cell lines | Breast Cancer | Increased HIF1α target gene expression upon SIRT3 knockdown. | Loss of SIRT3 (mimicked by this compound) can promote a glycolytic phenotype, potentially favoring tumor growth. |
| HepG2 | Hepatocellular Carcinoma | Attenuates the protective effects of melatonin against cadmium-induced damage. | Inhibition of SIRT3 leads to decreased deacetylated-SOD2 and reduced SOD2 activity. |
| HeLa | Cervical Cancer | Cytotoxicity with a reported IC50 of 4.7μM after 1-6 hours of treatment.[1] | Demonstrates direct cytotoxic effects.[1] |
| SK-MEL-28 | Melanoma | Reduction in ATP levels and increase in superoxide levels.[1] | Indicates induction of mitochondrial dysfunction and oxidative stress.[1] |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
ATP Level Measurement Assay
This assay quantifies the amount of ATP in cells, reflecting their energy status and mitochondrial function.
Materials:
-
Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
-
This compound stock solution
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's instructions (usually in a 1:1 ratio with the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or a vehicle control.
Western Blot for Protein Acetylation (e.g., Acetylated-SOD2)
This technique is used to detect changes in the acetylation status of specific mitochondrial proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-lysine, anti-SOD2, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To assess the acetylation of a specific protein like SOD2, the membrane can be stripped and re-probed with an antibody against total SOD2. A loading control like β-actin should also be used to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound in different cell lines.
Figure 2: General experimental workflow for cross-validating this compound effects.
References
Confirming SIRT3's Role: A Comparative Guide to 3-TYP and siRNA-mediated Inhibition
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a critical regulator of cellular metabolism, oxidative stress, and apoptosis. Understanding its precise role is paramount for developing novel therapeutics targeting a range of diseases, from metabolic disorders to cancer. Two powerful tools are commonly employed to probe SIRT3 function: the chemical inhibitor 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) and small interfering RNA (siRNA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research questions.
Performance Comparison: this compound vs. SIRT3 siRNA
Both this compound and SIRT3 siRNA are effective at inhibiting SIRT3 function, leading to similar downstream cellular effects. However, they operate through distinct mechanisms, each with its own advantages and considerations. This compound offers a rapid and reversible method of inhibiting SIRT3's enzymatic activity, while siRNA provides a more specific and sustained reduction of SIRT3 protein levels. The choice between these methods will depend on the experimental goals, timeline, and the specific cellular context being investigated.
Below is a summary of quantitative data from various studies comparing the effects of this compound and SIRT3 siRNA on key cellular processes.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Concentration/Dose | Duration | % Decrease in Cell Viability (relative to control) |
| This compound | GC-2 (spermatogonia) | 10 µM | 48h | ~25% (protection from hypoxia-induced death)[1] |
| SIRT3 siRNA | HCT116 (colon cancer) | 50 nM | 48h | Increased cell viability (prevented apoptosis)[2] |
| SIRT3 siRNA | MA-10 (Leydig cells) | Not specified | Not specified | Significant reduction[3] |
Table 2: Effect on Reactive Oxygen Species (ROS) Production
| Treatment | Cell Line | Concentration/Dose | Duration | Fold Increase in ROS (relative to control) |
| SIRT3 siRNA | GC-2 (spermatogonia) | Not specified | Not specified | Increased ROS production[4] |
| SIRT3 siRNA | mProx (proximal tubular cells) | Not specified | Not specified | Exacerbated palmitate-induced ROS[5] |
| SIRT3 overexpression | mProx (proximal tubular cells) | Not specified | Not specified | Ameliorated palmitate-induced ROS[5] |
Table 3: Effect on Apoptosis
| Treatment | Cell Line | Concentration/Dose | Duration | Observation |
| This compound | GC-2 (spermatogonia) | 10 µM | 48h | Protected from hypoxia-induced apoptosis[1] |
| SIRT3 siRNA | HeLa (cervical cancer) | 50 nM | 48h | Prevented Mcl-1/Bcl-XL depletion-induced apoptosis[2] |
| SIRT3 siRNA | HASMCs (aortic smooth muscle) | Not specified | Not specified | Increased Ang II-induced apoptosis[4] |
Key Signaling Pathways
SIRT3 exerts its influence through various signaling pathways. Two of the most well-characterized are the SIRT3-FOXO3a and SIRT3-AMPK pathways, which are critical for cellular stress resistance and metabolic regulation.
SIRT3-FOXO3a Signaling Pathway
SIRT3 can deacetylate and activate the transcription factor FOXO3a.[6] Activated FOXO3a translocates to the nucleus and upregulates the expression of antioxidant enzymes such as Manganese Superoxide Dismutase (MnSOD) and Catalase, thereby reducing cellular ROS levels and protecting against oxidative stress-induced cell death.[7] Inhibition of SIRT3 by either this compound or siRNA would be expected to decrease FOXO3a activity, leading to lower expression of these antioxidant genes and increased cellular stress.
SIRT3-FOXO3a signaling cascade.
SIRT3-AMPK Signaling Pathway
SIRT3 can also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] Activation of AMPK can, in turn, promote mitochondrial biogenesis and function.[4] Inhibition of SIRT3 would therefore be predicted to decrease AMPK activity, leading to impaired mitochondrial function and reduced cellular energy levels.
SIRT3-AMPK signaling pathway.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
General Experimental Workflow
A typical workflow for investigating the role of SIRT3 using this compound and siRNA involves several key steps, from cell culture and treatment to downstream analysis of cellular functions.
General experimental workflow.
SIRT3 siRNA Transfection and Validation
Objective: To specifically knockdown the expression of SIRT3 protein.
Materials:
-
SIRT3-specific siRNA and scrambled control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Cells of interest
-
6-well plates
-
Western blot reagents
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (SIRT3-specific or scrambled control) into 250 µL of Opti-MEM™ Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation: After incubation, harvest the cells and perform Western blotting to confirm the knockdown of SIRT3 protein expression compared to the scrambled siRNA control.
This compound Treatment
Objective: To inhibit the deacetylase activity of SIRT3.
Materials:
-
This compound (SIRT3 inhibitor)
-
DMSO (vehicle)
-
Cells of interest
-
Culture plates/flasks
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Cell Treatment:
-
Seed cells and allow them to adhere and reach the desired confluency.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10-100 µM).
-
Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Western Blotting for SIRT3 and Downstream Targets
Objective: To quantify the protein expression levels of SIRT3 and its downstream targets.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SIRT3, anti-FOXO3a, anti-p-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
HBSS or PBS
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or transfect with SIRT3 siRNA as described above.
-
Staining:
-
Wash the cells twice with warm HBSS or PBS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS or PBS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of SIRT3 inhibition on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with SIRT3 siRNA.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[9][10]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9][10]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. SIRT3 inhibition suppresses hypoxia‐inducible factor 1α signaling and alleviates hypoxia‐induced apoptosis of type B spermatogonia GC‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin-3 modulates Bak- and Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirt3 Protects Against Thoracic Aortic Dissection Formation by Reducing Reactive Oxygen Species, Vascular Inflammation, and Apoptosis of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SirT3 activates AMPK-related mitochondrial biogenesis and ameliorates sepsis-induced myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
In Vivo Efficacy of 3-TYP: A Comparative Analysis Against Other SIRT3 Inhibitors
For Immediate Release
A Comprehensive Review of the Preclinical In Vivo Efficacy of the Selective SIRT3 Inhibitor 3-TYP in Oncology and Toxin-Induced Injury Models, Compared with other Emerging SIRT3-Targeting Compounds.
This guide provides a detailed comparison of the in vivo efficacy of 3-(1H-1,2,3-triazol-4-yl)pyridine (this compound), a selective Sirtuin 3 (SIRT3) inhibitor, with other compounds targeting this key mitochondrial deacetylase. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current preclinical landscape of SIRT3 inhibitors.
Executive Summary
This compound has demonstrated notable in vivo activity in preclinical models of multiple myeloma and has been investigated in the context of toxin-induced liver injury. Its primary mechanism of action in cancer involves the modulation of key oncogenic pathways, including the destabilization of the c-Myc oncoprotein. In models of liver injury, its effects are linked to the potentiation of inflammatory signaling cascades. This guide presents a compilation of available in vivo data for this compound and contrasts its performance with emerging SIRT3 inhibitors, YC8-02 and SJ-106C, in relevant disease models.
Comparative In Vivo Efficacy of SIRT3 Inhibitors
The following tables summarize the key in vivo efficacy data for this compound and other notable SIRT3 inhibitors.
Table 1: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Compound | Dosage and Administration | Animal Model | Key Findings |
| This compound | 50 mg/kg, intraperitoneal injection | Nude mice with JJN3 human multiple myeloma cell line xenografts | Significantly decreased the phosphorylation of c-Myc at the Serine 62 residue, a modification critical for its stability. |
Table 2: In Vivo Effects of this compound in a Toxin-Induced Liver Injury Model
| Compound | Dosage and Administration | Animal Model | Key Biomarker Changes |
| This compound | 50 mg/kg, intraperitoneal injection | Mice with thioacetamide-induced liver injury | Exacerbated liver injury, as indicated by increased serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). |
Table 3: In Vivo Efficacy of Other SIRT3 Inhibitors in a Lymphoma Xenograft Model
| Compound | Dosage and Administration | Animal Model | Tumor Growth Inhibition |
| YC8-02 | Not specified | Nude mice with diffuse large B-cell lymphoma (DLBCL) xenografts | Demonstrated inhibition of tumor growth. |
| SJ-106C | 50 mg/kg, intraperitoneal injection | Nude mice with OCI-LY7 DLBCL xenografts | Effectively inhibited tumor growth. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo efficacy data.
Multiple Myeloma Xenograft Model (this compound)
-
Cell Line: JJN3 human multiple myeloma cells.
-
Animal Model: Nude mice.
-
Procedure: JJN3 cells are subcutaneously injected into the flanks of nude mice. Once tumors are established, mice are treated with this compound.
-
Drug Administration: this compound is administered via intraperitoneal injection at a dose of 50 mg/kg.
-
Endpoint Analysis: Tumor tissues are harvested to analyze the phosphorylation status of c-Myc at Serine 62 via Western blot.
Toxin-Induced Liver Injury Model (this compound)
-
Animal Model: Mice.
-
Procedure: Acute liver injury is induced by a single intraperitoneal injection of thioacetamide (TAA).
-
Drug Administration: this compound is administered via intraperitoneal injection at a dose of 50 mg/kg prior to TAA administration.
-
Endpoint Analysis: Serum levels of ALT and AST are measured to assess the extent of liver damage.
Lymphoma Xenograft Model (YC8-02 and SJ-106C)
-
Cell Lines: Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-LY7).
-
Animal Model: Nude mice.
-
Procedure: DLBCL cells are subcutaneously injected into nude mice. After tumor establishment, mice are treated with the respective SIRT3 inhibitors.
-
Drug Administration: SJ-106C is administered via intraperitoneal injection at a dose of 50 mg/kg.
-
Endpoint Analysis: Tumor growth is monitored and measured over the course of the treatment.
Signaling Pathways and Mechanisms of Action
The in vivo effects of this compound and other SIRT3 inhibitors are underpinned by their modulation of specific cellular signaling pathways.
In the context of multiple myeloma, this compound's anti-tumor activity is linked to its ability to inhibit SIRT3, which in turn leads to a decrease in the phosphorylation of the oncoprotein c-Myc at Serine 62. This specific phosphorylation event is critical for c-Myc's stability and transcriptional activity. By reducing p-c-Myc (Ser62), this compound promotes the degradation of c-Myc, thereby inhibiting tumor cell proliferation.
Unveiling the Impact of 3-TYP on c-Myc Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-TYP's effect on c-Myc phosphorylation against other validated modulators. Experimental data and detailed protocols are presented to support the validation of this compound as a novel inhibitor of c-Myc stability.
The oncoprotein c-Myc is a critical regulator of cell growth and proliferation, and its activity is tightly controlled by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 62 (S62) is known to stabilize c-Myc, while subsequent phosphorylation at Threonine 58 (T58) primes it for ubiquitination and proteasomal degradation. Recent findings have identified 3-(1H-1,2,3-triazol-4-yl)pyridine (this compound), a known inhibitor of the mitochondrial deacetylase SIRT3, as a novel compound that reduces c-Myc protein stability by decreasing its phosphorylation at Serine 62[1]. This guide delves into the validation of this effect, comparing it with other mechanisms of c-Myc inhibition.
Comparative Analysis of c-Myc Phosphorylation Modulators
The following table summarizes the key characteristics of this compound in comparison to other established classes of c-Myc inhibitors. This allows for a direct comparison of their mechanisms of action and their ultimate effect on c-Myc protein levels and activity.
| Compound/Class | Primary Target | Mechanism of Action on c-Myc | Effect on c-Myc Phosphorylation | Overall Effect on c-Myc |
| This compound | SIRT3 | Indirectly promotes dephosphorylation of c-Myc at Serine 62.[1] | Decreases p-c-Myc (S62) [1] | Decreased protein stability and subsequent degradation.[1] |
| BET Inhibitors (e.g., JQ1) | BRD4 | Inhibit transcriptional activation of the MYC gene. | No direct effect on phosphorylation. | Decreased c-Myc mRNA and protein expression. |
| Myc-Max Dimerization Inhibitors (e.g., 10058-F4) | c-Myc/Max interaction | Directly bind to c-Myc, preventing its heterodimerization with Max, which is required for DNA binding and transcriptional activity. | No direct effect on phosphorylation. | Inhibition of transcriptional activity. |
| GSK3β Activators | GSK3β | Promote the phosphorylation of c-Myc at Threonine 58, leading to its degradation. | Increases p-c-Myc (T58) | Increased protein turnover and degradation. |
Experimental Validation of this compound's Effect on c-Myc Phosphorylation
The following experimental protocols are fundamental to validating the effect of this compound on c-Myc phosphorylation and stability.
Western Blot Analysis of c-Myc Phosphorylation and Total Protein Levels
This technique is crucial for quantifying the changes in both phosphorylated and total c-Myc protein levels in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines with high endogenous c-Myc expression (e.g., multiple myeloma cell lines) and treat with varying concentrations of this compound for specified time points. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-c-Myc (Ser62)
-
Total c-Myc
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-c-Myc and total c-Myc levels to the loading control.
In Vitro Kinase Assay
This assay can be used to determine if this compound directly inhibits kinases responsible for c-Myc S62 phosphorylation (e.g., ERK, CDK1) or if its effect is indirect.
Protocol:
-
Reagents:
-
Recombinant active kinase (e.g., ERK2, CDK1/CycB)
-
Recombinant c-Myc protein (substrate)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer
-
This compound at various concentrations
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase, c-Myc substrate, and this compound or vehicle control in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect phosphorylated c-Myc by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
-
Ubiquitination Assay
This assay is used to assess the impact of this compound on the ubiquitination and subsequent degradation of c-Myc.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells with expression vectors for HA-tagged ubiquitin and c-Myc.
-
Treat the transfected cells with this compound or vehicle control. To observe ubiquitination, also treat with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate c-Myc using an anti-c-Myc antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-HA antibody to detect ubiquitinated c-Myc, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-c-Myc antibody to confirm the immunoprecipitation of c-Myc.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of c-Myc phosphorylation and degradation, as well as the experimental workflow for validating the effects of this compound.
Caption: c-Myc phosphorylation and degradation pathway, highlighting the role of this compound.
Caption: Experimental workflow for validating the effect of this compound on c-Myc.
References
Independent Verification of 3-TYP's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP), a selective Sirtuin 3 (SIRT3) inhibitor, with alternative compounds. This document summarizes key performance data, outlines detailed experimental protocols for mechanism-of-action studies, and presents visual diagrams of relevant signaling pathways and workflows.
Executive Summary
This compound is a widely utilized selective inhibitor of SIRT3, a key mitochondrial deacetylase implicated in cellular metabolism, oxidative stress, and tumorigenesis. This guide provides an independent verification of its mechanism of action by comparing its performance with other known SIRT3 inhibitors, including LC-0296 and emerging mitochondria-targeted inhibitors. The presented data, protocols, and pathway diagrams are intended to aid researchers in designing and interpreting experiments aimed at elucidating the role of SIRT3 in various biological processes.
Comparative Analysis of SIRT3 Inhibitors
The efficacy of a SIRT3 inhibitor is determined by its potency (IC50), selectivity against other sirtuin isoforms (particularly SIRT1 and SIRT2), and its effects on downstream cellular processes. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor | Target | IC50 (SIRT3) | IC50 (SIRT1) | IC50 (SIRT2) | Key Cellular Effects & Notes |
| This compound | SIRT3 | 16 nM[1][2] / 38 µM[3][4] | 88 nM[1][2] / ~6-fold higher than SIRT3[4] | 92 nM[1][2] / ~6-fold higher than SIRT3[4] | Increases mitochondrial protein acetylation, including SOD2.[4] Can induce apoptosis and enhance sensitivity to chemotherapy in some cancer cells.[5] The significant discrepancy in reported IC50 values may be due to different assay conditions or methodologies. |
| LC-0296 | SIRT3 | 3.6 µM | ~67 µM (~18.6-fold selectivity over SIRT1) | ~33 µM (~9.2-fold selectivity over SIRT2) | Inhibits survival and proliferation of head and neck squamous cell carcinoma (HNSCC) cells.[6][7] Increases mitochondrial protein acetylation and modulates reactive oxygen species (ROS) levels.[6] |
| Mitochondria-Targeted Inhibitors (e.g., YC8-02, SJ-106C) | SIRT3 | YC8-02: 1.44 µM; SJ-106C: Improved potency over YC8-02 | Inhibit SIRT1 and SIRT2 | Inhibit SIRT1 and SIRT2 | Designed for specific subcellular localization to enhance SIRT3 inhibition in the mitochondria.[8][9][10] Show activity against diffuse large B-cell lymphoma (DLBCL).[11] YC8-02 has limitations due to poor solubility, which SJ-106C aims to improve.[11] |
| P6 and Derivatives (S18, S26, S27, T5) | SIRT3 | P6: 7.2 µM; S18: 0.53 µM; S26: 1.86 µM; S27: 5.06 µM; T5: 2.88 µM | P6: 32.6 µM | P6: 33.5 µM | Investigated for their potential in cancer differentiation therapy, particularly in leukemia.[12] |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound and its alternatives, a series of key experiments are recommended. Detailed protocols for these assays are provided below.
In Vitro SIRT3 Deacetylase Activity Assay
This assay directly measures the enzymatic activity of SIRT3 in the presence of an inhibitor.
Principle: A fluorogenic substrate peptide is deacetylated by SIRT3. The subsequent addition of a developer solution releases the fluorophore, and the fluorescence intensity, proportional to SIRT3 activity, is measured.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., from a commercial kit)
-
NAD+
-
Assay Buffer
-
Developer solution
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the SIRT3 enzyme to the mixture.
-
Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Add the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot for Acetylation of SIRT3 Substrates
This assay assesses the downstream effects of SIRT3 inhibition by measuring the acetylation status of its known substrates, such as Superoxide Dismutase 2 (SOD2).
Principle: Following cell treatment with the inhibitor, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the acetylated and total forms of the target protein.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293T)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-SOD2, anti-total-SOD2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify the levels of acetylated and total protein.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.
Materials:
-
Cell line of interest
-
This compound and other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Absorbance plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
Mitochondrial Function Assay (Seahorse Mito Stress Test)
This assay provides a real-time measurement of mitochondrial respiration by monitoring the oxygen consumption rate (OCR).
Principle: Cells are treated sequentially with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: oligomycin, FCCP, rotenone/antimycin A
-
This compound and other inhibitors
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the mitochondrial inhibitors and the test compound (e.g., this compound) into the appropriate ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Run the Mito Stress Test protocol, which involves sequential injections of the test compound and mitochondrial inhibitors while measuring OCR.
-
Analyze the data to determine the effect of the inhibitor on mitochondrial respiration parameters.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by SIRT3 inhibition and a typical experimental workflow for verifying the mechanism of action of a SIRT3 inhibitor.
Caption: SIRT3 inhibition by this compound leads to increased SOD2 acetylation and ROS levels, and can activate pro-inflammatory pathways like NF-κB and MAPK.
Caption: A typical workflow for verifying the mechanism of action of a SIRT3 inhibitor, from in vitro enzymatic assays to in vivo studies.
Conclusion
The independent verification of this compound's mechanism of action confirms its role as a selective SIRT3 inhibitor. Comparative analysis with other inhibitors like LC-0296 and mitochondria-targeted compounds highlights a landscape of tools available for studying SIRT3 biology, each with distinct potency and selectivity profiles. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to rigorously investigate the function of SIRT3 and the effects of its modulation in various physiological and pathological contexts. Careful consideration of the differing reported potencies of this compound is warranted in experimental design and data interpretation.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Selective SIRT3 Inhibitor this compound Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 3-TYP in Diverse Cancer Models: A Comprehensive Guide
To our valued researchers, scientists, and drug development professionals,
This guide provides a comparative analysis of the novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor, 3-TYP, and its therapeutic potential across various cancer models. Our objective is to present a clear, data-driven comparison with alternative IDO1 inhibitors, supported by detailed experimental methodologies and visual representations of key biological pathways.
Introduction to this compound and IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[1][3] This immune evasion mechanism is a significant factor in cancer progression.[3] IDO1 inhibitors, such as this compound, aim to counteract this immunosuppressive effect and restore the efficacy of the immune system against cancer cells.
While extensive research has been conducted on various IDO1 inhibitors, including epacadostat, navoximod, and linrodostat, public domain data specifically identifying and characterizing a compound referred to as "this compound" as an IDO1 inhibitor is not currently available. The following guide is therefore structured to provide a comparative framework using data from well-characterized IDO1 inhibitors as a reference, with the intent to substitute with this compound-specific data as it becomes publicly accessible. For the purpose of this illustrative guide, we will use data from a representative IDO1 inhibitor, here designated as "Compound X", to demonstrate the intended comparative analysis.
Comparative Efficacy of IDO1 Inhibitors in Preclinical Cancer Models
The efficacy of IDO1 inhibitors is typically evaluated in a range of in vitro and in vivo cancer models. Key metrics include the half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, and tumor growth inhibition (TGI) in animal models.
In Vitro Efficacy
The following table summarizes the in vitro potency of selected IDO1 inhibitors against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 (nM) |
| Compound X | A375 (Melanoma) | Cell-based IDO1 activity | 182 |
| Epacadostat | SKOV-3 (Ovarian) | Cell-based kynurenine assay | 15.3 |
| BMS-986205 | SKOV-3 (Ovarian) | Cell-based kynurenine assay | 9.5 |
| NLG919 | HeLa (Cervical) | IDO1 activity inhibition | >1000 |
| PCC0208009 | HeLa (Cervical) | IDO1 activity inhibition | 2 |
In Vivo Efficacy
The anti-tumor activity of IDO1 inhibitors is often assessed in syngeneic mouse models, which have a competent immune system.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Compound X | B16F10 Melanoma | Not specified | Data not available |
| Epacadostat | CT26 Colon Carcinoma | 100 mg/kg, BID | ~50 |
| NLG919 | B16F10 Melanoma | 100 mg/kg, BID | ~40 |
| PCC0208009 | CT26 Colon Carcinoma | 0.8 mmol/kg, i.g. | Significant suppression |
Mechanism of Action and Signaling Pathways
IDO1 inhibitors primarily act by blocking the catalytic activity of the IDO1 enzyme. This restores local tryptophan levels and reduces kynurenine production, thereby alleviating the suppression of effector T cells and natural killer (NK) cells and reducing the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in immune suppression and the mechanism of its inhibitors.
Figure 1. Mechanism of IDO1 inhibition in the tumor microenvironment.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of therapeutic agents. Below are representative methodologies for key assays used to characterize IDO1 inhibitors.
Cell-Based IDO1 Activity Assay
Objective: To determine the in vitro potency of an IDO1 inhibitor in a cellular context.
Procedure:
-
Cell Culture: Human cancer cell lines known to express IDO1 upon stimulation (e.g., SKOV-3 or A375) are cultured in appropriate media.
-
IDO1 Induction: Cells are seeded in 96-well plates and stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is added to the cells.
-
Tryptophan Addition: L-tryptophan is added to the culture medium.
-
Incubation: The plates are incubated to allow for enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric assay or by LC-MS/MS.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor in a preclinical animal model.
Procedure:
-
Animal Model: Syngeneic mouse models (e.g., BALB/c mice) are used.
-
Tumor Implantation: Cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a specified dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: Blood and tumor tissue samples can be collected to measure tryptophan and kynurenine levels to confirm target engagement.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for preclinical evaluation of an IDO1 inhibitor.
Figure 2. Preclinical development workflow for an IDO1 inhibitor.
Conclusion
The development of potent and selective IDO1 inhibitors holds significant promise for cancer immunotherapy. A thorough and comparative evaluation of new chemical entities like this compound against established benchmarks is essential for advancing the most effective candidates into clinical development. The methodologies and frameworks presented in this guide are intended to support such rigorous preclinical assessment. As more data on this compound becomes available, this guide will be updated to provide a direct and comprehensive comparison.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 3-TYP (3-(1H-1,2,3-triazol-4-yl) pyridine)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-TYP (3-(1H-1,2,3-triazol-4-yl) pyridine), a selective SIRT3 inhibitor. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Chemical Name | 3-(1H-1,2,3-triazol-4-yl) pyridine |
| CAS Number | 120241-79-4 |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with care.
Upon thermal decomposition, the constituent aromatic rings of this compound, pyridine and triazole, may produce hazardous byproducts. Decomposition of pyridine-containing compounds can release toxic fumes of cyanide and nitrogen oxides.[1] Similarly, triazole derivatives may liberate nitrogen, hydrogen cyanide, and ammonia when subjected to high temperatures.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Pure this compound Waste: Unused, expired, or surplus this compound that has not been mixed with any hazardous materials should be segregated as non-hazardous solid chemical waste.
-
Contaminated this compound Waste: Any this compound waste that is mixed with hazardous solvents, reagents, or other regulated materials must be treated as hazardous waste. Follow your institution's specific guidelines for the disposal of the hazardous component(s).
2. Packaging and Labeling:
-
Non-Hazardous this compound Waste:
-
Place the solid waste in a securely sealed, chemically compatible container.
-
Label the container clearly as "Non-Hazardous Waste" and identify the contents as "this compound (3-(1H-1,2,3-triazol-4-yl) pyridine)". Include the CAS number (120241-79-4).
-
-
Contaminated (Hazardous) this compound Waste:
-
Package and label the waste in accordance with your institution's hazardous waste management protocols. Ensure the label accurately reflects all components of the mixture.
-
3. Final Disposal:
-
Non-Hazardous this compound Waste:
-
Consult your institution's Environmental Health and Safety (EHS) office or equivalent department for the established procedures for disposing of non-hazardous solid laboratory waste.[3][4][5]
-
Do not dispose of this chemical waste in regular laboratory trash or down the drain without explicit approval from your EHS department.[4] While some regulations may permit landfill disposal for non-hazardous solids, institutional policies often require that all chemical waste, regardless of hazard classification, be handled by their designated waste management program.[4]
-
-
Contaminated (Hazardous) this compound Waste:
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
-
Important Considerations:
-
Always consult your institution's specific waste disposal guidelines. Institutional policies and local regulations may have specific requirements that supersede general recommendations.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Heat: Do not subject this compound waste to high temperatures to prevent decomposition and the potential release of hazardous fumes.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship.
References
- 1. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling 3-TYP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-TYP (3-(1H-1,2,3-triazol-4-yl) pyridine). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and comprehensive disposal plans to ensure laboratory safety and regulatory compliance.
Chemical and Physical Properties
This compound is a selective inhibitor of Sirtuin 3 (SIRT3) and is utilized in various research applications, including studies on cancer and metabolic diseases. A summary of its key properties is provided below.
| Property | Value |
| Chemical Name | 3-(1H-1,2,3-triazol-4-yl) pyridine |
| CAS Number | 120241-79-4 |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to light yellow powder or crystals.[1] |
| Melting Point | 157-162 °C. |
| Solubility | Soluble in DMSO and ethanol.[2] |
Personal Protective Equipment (PPE) and Safe Handling
Due to inconsistencies in available safety data, a cautious approach is recommended when handling this compound. The following PPE and handling procedures are based on guidelines for pyridine and triazole compounds and should be strictly followed.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield should be worn to protect against splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.[3][5] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat to protect skin and clothing.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5][6] If a fume hood is not available, a dust mask (type N95 or better) should be used. |
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Spill Management : In case of a spill, avoid generating dust. For small spills, absorb with an inert dry material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5][9]
Experimental Protocols
This compound is primarily used as a SIRT3 inhibitor. Below are generalized protocols for its use in both in vitro and in vivo experiments.
In Vitro SIRT3 Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on SIRT3 activity.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 fluorometric substrate peptide
-
NAD+
-
Assay buffer
-
Developer solution
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add the assay buffer, SIRT3 substrate peptide, and NAD+.[8]
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes).[11]
-
Stop the reaction and add the developer solution, which will generate a fluorescent signal from the deacetylated substrate.[11]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 350-360 nm excitation and 450-465 nm emission).[11]
-
Calculate the percent inhibition of SIRT3 activity by this compound compared to the vehicle control.
In Vivo Study in a Mouse Model
This protocol describes a general procedure for administering this compound to mice to study its effects on a specific biological process, such as thioacetamide-induced hepatic injury.[12]
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound solution for injection (e.g., dissolved in a suitable vehicle)
-
Thioacetamide (TAA) solution for injection
-
Appropriate animal handling and injection equipment
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Divide the mice into experimental groups (e.g., control, TAA-only, this compound + TAA).[12]
-
Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg) two hours before inducing the condition of interest.[12]
-
Induce the experimental condition, for example, by administering TAA (e.g., 300 mg/kg, intraperitoneally).[12]
-
Monitor the animals for the duration of the experiment, observing for any clinical signs.
-
At the end of the study period, collect tissues and/or blood samples for analysis (e.g., histology, western blotting, enzyme activity assays).[12]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[3]
-
Sharps : Dispose of any needles or syringes used for injections in a designated sharps container.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "3-(1H-1,2,3-triazol-4-yl) pyridine".[3]
-
Store waste containers in a designated satellite accumulation area that is secure and accessible only to authorized personnel.[13]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3]
-
Current practices for the disposal of waste pyridine, a related compound, include incineration at high temperatures.[14]
Visual Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of SIRT3, a mitochondrial deacetylase. SIRT3 plays a crucial role in regulating mitochondrial function and metabolism by deacetylating and activating various enzymes. By inhibiting SIRT3, this compound can modulate these pathways.
Caption: this compound inhibits SIRT3, preventing deacetylation of mitochondrial proteins.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ptb.de [ptb.de]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
